molecular formula C26H38Cl2N6O2 B1150241 MRT67307 dihydrochloride

MRT67307 dihydrochloride

カタログ番号: B1150241
分子量: 537.5 g/mol
InChIキー: ZIKXPHATVRPOQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salt inducible kinase (SIK) inhibitor (IC50 values are 67, 250 and 430 nM for SIK2, SIK1 and SIK3 respectively). Also inhibits TBK1, MARK1-4, IKKε and NUAK1 (IC50 values are 19, 27-52, 160 and 230 nM respectively). Has no effect on IKKα or IKKβ. Induces IL-10 secretion and inhibits TNF-α and IL-6 secretion in bacterial LPS-stimulated macrophages. Also enhances IL-1-induced activation of NFκB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells. Inhibits autophagy.

特性

分子式

C26H38Cl2N6O2

分子量

537.5 g/mol

IUPAC名

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride

InChI

InChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H

InChIキー

ZIKXPHATVRPOQG-UHFFFAOYSA-N

同義語

N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MRT67307 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key kinases involved in innate immunity and autophagy. This technical guide elucidates the core mechanisms of MRT67307, focusing on its dual inhibitory effects on the TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) axis and the Unc-51 like autophagy activating kinase 1/2 (ULK1/2). This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental protocols used to characterize its function, making it a valuable resource for researchers in inflammation, immunology, oncology, and neurodegeneration.

Introduction

MRT67307 is a pyrimidine derivative that has emerged as a critical research tool for dissecting signaling pathways involved in inflammation and cellular homeostasis.[1] It was initially identified as a potent dual inhibitor of TBK1 and IKKε, two non-canonical IκB kinases that play a crucial role in the innate immune response to viral and bacterial infections.[1] Subsequent studies revealed that MRT67307 also potently inhibits ULK1 and ULK2, the serine/threonine kinases that are essential for the initiation of autophagy.[2] This dual activity allows for the pharmacological modulation of two fundamental cellular processes, offering unique opportunities for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[3]

Core Mechanisms of Action

The primary mechanism of action of MRT67307 is the competitive inhibition of ATP binding to its target kinases. This leads to the suppression of their catalytic activity and the subsequent downstream signaling events.

Inhibition of the TBK1/IKKε Signaling Pathway

TBK1 and IKKε are key regulators of the type I interferon (IFN) response.[4] Upon activation by pathogen-associated molecular patterns (PAMPs), these kinases phosphorylate the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I IFNs and other inflammatory cytokines.[4]

MRT67307 potently inhibits both TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and the subsequent production of IFNβ.[5][6] This targeted inhibition of the TBK1/IKKε axis makes MRT67307 a valuable tool for studying innate immunity and for the potential development of anti-inflammatory therapeutics.[1] Notably, MRT67307 shows high selectivity for TBK1/IKKε over the canonical IKKα and IKKβ kinases, meaning it does not directly suppress NF-κB signaling.[4][7]

G cluster_0 Upstream Signaling cluster_1 TBK1/IKKε Pathway cluster_2 Nuclear Events PAMPs PAMPs (e.g., dsDNA, dsRNA) Receptors Pattern Recognition Receptors (e.g., cGAS, RIG-I) PAMPs->Receptors TBK1_IKKe TBK1 / IKKε Receptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I IFN Gene Transcription Nucleus->IFN_Genes MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibition

Diagram 1: Inhibition of the TBK1/IKKε pathway by MRT67307.
Inhibition of the ULK1/ULK2 and Autophagy

Autophagy is a fundamental cellular recycling process that is essential for maintaining cellular homeostasis.[2] The initiation of autophagy is controlled by the ULK1/ULK2 complex, which integrates signals from various nutrient-sensing pathways, such as mTOR.[2][8] When autophagy is induced, ULK1/ULK2 phosphorylates downstream components of the autophagy machinery, leading to the formation of the autophagosome.[9]

MRT67307 is a potent inhibitor of both ULK1 and ULK2.[2][10] By inhibiting these kinases, MRT67307 blocks the initiation of autophagy, leading to an accumulation of early autophagosomal structures.[2][8] This blockade of autophagic flux has significant implications for cancer therapy, as many cancer cells rely on autophagy for survival under stress.[3] The inhibitory effect of MRT67307 on ULK1/2 has been shown to be specific, as demonstrated by experiments using a drug-resistant ULK1 mutant.[2][8]

G cluster_0 Autophagy Induction cluster_1 ULK1/2 Complex cluster_2 Autophagosome Formation Stress Cellular Stress (e.g., starvation) mTORC1 mTORC1 Stress->mTORC1 Inhibition ULK1_2 ULK1 / ULK2 mTORC1->ULK1_2 Inhibition ATG13 ATG13 ULK1_2->ATG13 Phosphorylation pATG13 p-ATG13 ATG13->pATG13 Autophagy_Machinery Downstream Autophagy Machinery pATG13->Autophagy_Machinery Activation Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome MRT67307 MRT67307 MRT67307->ULK1_2 Inhibition

Diagram 2: Inhibition of ULK1/2-mediated autophagy by MRT67307.

Quantitative Data: In Vitro Kinase Inhibition

MRT67307 has been profiled against a panel of kinases, demonstrating high potency for TBK1, IKKε, ULK1, and ULK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)Assay ConditionsReference(s)
TBK119Cell-free assay, 0.1 mM ATP[5][7][10]
IKKε160Cell-free assay, 0.1 mM ATP[5][7][10]
ULK145In vitro[2][10][11]
ULK238In vitro[2][10][11]
SIK1250In vitro[6][12]
SIK267In vitro[6][12]
SIK3430In vitro[6][12]
MARK127-52In vitro[6][12]
MARK227-52In vitro[6][12]
MARK327-52In vitro[6][12]
MARK427-52In vitro[6][12]
NUAK1230In vitro[6][12]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are representative protocols for assessing the activity of MRT67307.

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the IC50 of MRT67307 against a target kinase.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection p1 Dilute kinase and substrate in assay buffer r1 Add MRT67307 to kinase/substrate mix p1->r1 p2 Prepare serial dilutions of MRT67307 p2->r1 r2 Initiate reaction with [γ-32P]ATP r1->r2 r3 Incubate at 30°C for 15 minutes r2->r3 r4 Terminate reaction with SDS/EDTA r3->r4 d1 Separate proteins by SDS-PAGE r4->d1 d2 Detect phosphorylated substrate by autoradiography d1->d2 d3 Quantify and calculate IC50 d2->d3

Diagram 3: Workflow for an in vitro kinase assay.

Materials:

  • Recombinant kinase (e.g., TBK1, ULK1)

  • Kinase-specific substrate

  • This compound

  • Assay Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate[5]

  • [γ-32P]ATP

  • Stop Solution: 1.0% (w/v) SDS, 20 mM EDTA

Procedure:

  • Dilute the kinase and substrate to their final concentrations in the assay buffer.[5]

  • Prepare serial dilutions of MRT67307 in the assay buffer.

  • In a reaction tube, combine the kinase, substrate, and MRT67307 (or vehicle control).

  • Initiate the reaction by adding [γ-32P]ATP to a final concentration of 0.1 mM.[5]

  • Incubate the reaction mixture at 30°C for 15 minutes.[5]

  • Terminate the reaction by adding the stop solution.[5]

  • Heat the samples at 100°C for 5 minutes.[5]

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography.[5]

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell-Based Autophagy Assay

This protocol describes the induction of autophagy in cultured cells and the assessment of MRT67307's inhibitory effect.

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • Complete medium: DMEM with 10% fetal bovine serum and penicillin/streptomycin[5]

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[5]

  • This compound

  • Bafilomycin A1 (positive control for autophagy blockade)

  • Lysis buffer

  • Antibodies: anti-LC3, anti-ATG13, anti-phospho-ATG13 (Ser318), and a loading control (e.g., anti-tubulin)

Procedure:

  • Culture MEFs to approximately 75% confluency in complete medium at 37°C and 5% CO2.[5]

  • To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For control cells, maintain in complete medium.[5]

  • During the 1-hour incubation, treat the cells with MRT67307 (e.g., 10 µM), bafilomycin A1 (e.g., 50 nM), or vehicle control (DMSO).[2][5]

  • After treatment, wash the cells and lyse them in an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform immunoblotting with the indicated antibodies to assess the levels of LC3-II (a marker of autophagosomes) and the phosphorylation status of ATG13. A decrease in phospho-ATG13 and a reduction in the conversion of LC3-I to LC3-II are indicative of autophagy inhibition by MRT67307.[2][3]

Conclusion

This compound is a powerful research tool with a well-defined dual mechanism of action against key kinases in the innate immunity and autophagy pathways. Its high potency and selectivity for TBK1/IKKε and ULK1/2 make it an invaluable inhibitor for elucidating the complex signaling networks that govern these fundamental cellular processes. The detailed information and protocols provided in this guide will aid researchers in effectively utilizing MRT67307 to advance our understanding of inflammation, autophagy, and their roles in health and disease.

References

MRT67307 Dihydrochloride: A Dual Modulator of Innate Immunity and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent, cell-permeable small molecule that functions as a dual inhibitor of key kinases involved in distinct yet interconnected cellular signaling pathways: innate immunity and autophagy. It demonstrates significant inhibitory activity against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), crucial regulators of the type I interferon response. Concurrently, MRT67307 is a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the apical kinases initiating the autophagy cascade. This unique pharmacological profile makes MRT67307 an invaluable tool for dissecting the intricate crosstalk between these two fundamental biological processes and a compound of interest for therapeutic development in indications ranging from inflammatory diseases to cancer.

Core Functions and Mechanism of Action

MRT67307 is a reversible, ATP-competitive kinase inhibitor.[1] Its primary functions stem from its ability to simultaneously block two critical signaling axes:

  • Inhibition of the TBK1/IKKε Axis in Innate Immunity: TBK1 and IKKε are non-canonical IκB kinases that play a pivotal role in the cellular response to pathogen-associated molecular patterns (PAMPs), such as viral DNA and RNA.[2] Upon activation of pattern recognition receptors (PRRs), TBK1/IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] This phosphorylation event is a critical step leading to IRF3 dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[1] MRT67307, by inhibiting TBK1 and IKKε, prevents the phosphorylation of IRF3, thereby blocking the downstream production of pro-inflammatory cytokines.[3][4] Notably, MRT67307 exhibits high selectivity for TBK1/IKKε over the canonical IKKα and IKKβ kinases, meaning it does not affect the classical NF-κB signaling pathway.[1][5]

  • Inhibition of the ULK1/ULK2 Axis in Autophagy: Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. The ULK1/ULK2 kinase complex is a central initiator of this process, particularly in response to nutrient starvation or mTORC1 inhibition.[6][7] ULK1/ULK2 phosphorylate multiple downstream autophagy-related (ATG) proteins, such as ATG13, to initiate the formation of the phagophore, the precursor to the autophagosome.[3][6] MRT67307 potently inhibits the kinase activity of both ULK1 and ULK2, thereby blocking the initiation of the autophagy cascade and inhibiting autophagic flux.[6][8] This has been demonstrated by the reduction of phosphorylation of ATG13 and the blockage of bafilomycin-induced increases in LC3-II levels in cells treated with MRT67307.[3][6]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MRT67307 against its primary kinase targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
TBK119[3][8][9][10][11]
IKKε160[3][8][9][10][11]
ULK145[3][4][10][12]
ULK238[3][4][10][12]
SIK1250[12]
SIK267[12]
SIK3430[12]
MARK127[4]
MARK252[4]
MARK336
MARK441[13]
NUAK1230[4]

Signaling Pathway Diagrams

The dual inhibitory action of MRT67307 can be visualized through the following signaling pathway diagrams.

TBK1_IKKe_Pathway cluster_upstream Upstream Activation cluster_signaling TBK1/IKKε Signaling cluster_downstream Downstream Effects cluster_inhibitor PRR PRR Activation (e.g., cGAS, RIG-I) TBK1_IKKe TBK1 / IKKε PRR->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 P pIRF3 p-IRF3 TBK1_IKKe->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Nucleus Nucleus pIRF3_dimer->Nucleus IFN Type I Interferon Production Nucleus->IFN MRT67307 MRT67307 MRT67307->TBK1_IKKe

Inhibition of the TBK1/IKKε Signaling Pathway by MRT67307.

ULK1_ULK2_Pathway cluster_upstream Upstream Regulation cluster_signaling ULK1/ULK2 Signaling cluster_downstream Downstream Effects cluster_inhibitor mTORC1 mTORC1 ULK1_ULK2 ULK1 / ULK2 Complex mTORC1->ULK1_ULK2 Nutrient_Stress Nutrient Stress Nutrient_Stress->ULK1_ULK2 ATG13 ATG13 ULK1_ULK2->ATG13 P pATG13 p-ATG13 ULK1_ULK2->pATG13 Phagophore Phagophore Formation pATG13->Phagophore Autophagy Autophagy Phagophore->Autophagy MRT67307 MRT67307 MRT67307->ULK1_ULK2

Inhibition of the ULK1/ULK2 Autophagy Initiation Pathway by MRT67307.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 value of MRT67307 against target kinases (e.g., TBK1, IKKε, ULK1, ULK2).

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, and 10 mM magnesium acetate.[8]

  • Enzyme and Substrate Addition: Add the purified recombinant kinase and a suitable substrate to the reaction buffer.

  • Inhibitor Incubation: Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture and incubate.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

  • Reaction Termination: After a defined incubation period (e.g., 15 minutes at 30°C), terminate the reaction by adding SDS and EDTA to final concentrations of 1.0% (w/v) and 20 mM, respectively.[8]

  • Analysis: Separate the reaction products by SDS-PAGE. Detect the phosphorylated substrate by autoradiography.[8]

  • Data Quantification: Quantify the band intensities to determine the percentage of kinase inhibition at each MRT67307 concentration and calculate the IC50 value.

Cellular Autophagy Flux Assay (LC3-II Immunoblotting)

Objective: To assess the effect of MRT67307 on autophagic flux in a cellular context.

Methodology:

  • Cell Culture: Culture cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in complete medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) at 37°C and 5% CO₂.[8]

  • Autophagy Induction: To induce autophagy, wash the cells and incubate them in a starvation medium such as Earle's Balanced Salt Solution (EBSS) for a specified time (e.g., 1 hour).[8]

  • Treatment: Treat the cells with MRT67307 (e.g., 10 µM) or DMSO (vehicle control) during the starvation period.[8] Include a condition with a lysosomal inhibitor like bafilomycin A1 (e.g., 50 nM) to block the degradation of autophagosomes, allowing for the measurement of autophagic flux.[6][8]

  • Cell Lysis: After treatment, lyse the cells in an appropriate lysis buffer.

  • Protein Quantification and Immunoblotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or tubulin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Detect the protein bands using an appropriate detection system. The accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor is indicative of autophagic flux. A reduction in LC3-II accumulation in MRT67307-treated cells compared to the control indicates inhibition of autophagy.[6]

Experimental Workflow Diagram

Autophagy_Flux_Workflow cluster_cell_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis Start Start: Seed MEF Cells Culture Culture to 75% Confluency Start->Culture Induce_Autophagy Induce Autophagy (e.g., EBSS) Culture->Induce_Autophagy Treat Treat with: 1. DMSO (Control) 2. MRT67307 3. Bafilomycin A1 4. MRT67307 + Bafilomycin A1 Induce_Autophagy->Treat Lyse Cell Lysis Treat->Lyse SDS_PAGE SDS-PAGE & Western Blot Lyse->SDS_PAGE Probe Probe for LC3 & Loading Control SDS_PAGE->Probe Analyze Analyze LC3-II Levels Probe->Analyze

Workflow for Assessing Autophagy Flux via LC3-II Immunoblotting.

Conclusion

This compound is a versatile and potent chemical probe for the study of innate immunity and autophagy. Its dual specificity for the TBK1/IKKε and ULK1/ULK2 kinase pairs allows for the investigation of the functional consequences of inhibiting these pathways, both individually and simultaneously. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize MRT67307 in their experimental designs to further elucidate the complex interplay between these fundamental cellular processes. As research continues, the unique properties of MRT67307 may pave the way for novel therapeutic strategies targeting diseases with dysregulated inflammatory or autophagic responses.

References

MRT67307 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor that has garnered significant interest within the research community for its ability to modulate key cellular signaling pathways. Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), subsequent research has revealed its potent activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as members of the salt-inducible kinase (SIK) family. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of MRT67307, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it impacts.

Discovery and History

The discovery of MRT67307 was first reported in a 2011 publication in the Biochemical Journal by Clark et al.[1]. It was developed as a more specific analog of the pre-existing inhibitor BX795, with the aim of dissecting the roles of the non-canonical IKK kinases, TBK1 and IKKε, in innate immunity. Unlike its predecessor, MRT67307 was designed to have minimal off-target effects on the canonical IKKs, IKKα and IKKβ, which are central to NF-κB activation[1].

A significant subsequent discovery in the scientific history of MRT67307 was its identification as a highly potent inhibitor of ULK1 and ULK2, key initiators of the autophagy pathway. This finding, published by Petherick et al. in a 2015 article in the Journal of Biological Chemistry, expanded the utility of MRT67307 as a tool to study the intricate relationship between innate immunity and autophagy[1].

Further characterization has also revealed its inhibitory activity against salt-inducible kinases (SIKs), implicating it in the regulation of inflammatory responses in macrophages. As of the latest available information, this compound remains a preclinical research compound and has not entered human clinical trials. Searches of major clinical trial registries, including ClinicalTrials.gov, the EU Clinical Trials Register, and the WHO International Clinical Trials Registry Platform, show no registered trials for this compound.

Mechanism of Action

MRT67307 is an ATP-competitive kinase inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, preventing the transfer of phosphate groups to their downstream substrates. Its polypharmacology, targeting multiple kinase families, makes it a powerful tool for investigating interconnected signaling pathways.

Inhibition of the TBK1/IKKε Axis in Innate Immunity

MRT67307 potently inhibits TBK1 and IKKε, two key kinases in the signaling cascade downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the recruitment and activation of TBK1 and IKKε. These kinases then phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). By inhibiting TBK1 and IKKε, MRT67307 effectively blocks this crucial step in the innate immune response[1].

TBK1_IKKe_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR Adaptors Adaptor Proteins (e.g., TRIF) TLR->Adaptors PAMPs PAMPs/DAMPs PAMPs->TLR TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates MRT67307 MRT67307 MRT67307->TBK1_IKKe inhibits IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer ISGs Type I IFN & ISG Expression IRF3_dimer->ISGs translocates & activates

TBK1/IKKε Signaling Pathway Inhibition by MRT67307
Inhibition of ULK1/ULK2 and Autophagy

MRT67307 is a potent inhibitor of ULK1 and ULK2, the mammalian homologs of the yeast Atg1 kinase. These kinases are essential for the initiation of autophagy, a cellular process for the degradation and recycling of damaged organelles and long-lived proteins. ULK1/2 form a complex with other proteins, including Atg13 and FIP200, and their kinase activity is crucial for the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, MRT67307 blocks autophagy at its earliest stage.

Autophagy_Pathway cluster_cytoplasm Cytoplasm Nutrient_Stress Nutrient Stress ULK1_complex ULK1/2 Complex Nutrient_Stress->ULK1_complex activates Phagophore Phagophore Formation ULK1_complex->Phagophore initiates MRT67307 MRT67307 MRT67307->ULK1_complex inhibits Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

ULK1/2-Mediated Autophagy Initiation and its Inhibition by MRT67307
Inhibition of Salt-Inducible Kinases (SIKs)

MRT67307 also inhibits members of the SIK family of kinases (SIK1, SIK2, and SIK3). SIKs are involved in regulating the inflammatory response in macrophages. By inhibiting SIKs, MRT67307 can promote an anti-inflammatory phenotype, characterized by increased production of the anti-inflammatory cytokine IL-10 and decreased production of pro-inflammatory cytokines like TNF-α and IL-6.

Quantitative Data: Inhibitory Activity

The inhibitory potency of MRT67307 has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)Reference(s)
TBK119[2]
IKKε160[2]
ULK145[2]
ULK238[2]
SIK1250
SIK267
SIK3430
MARK127-52
MARK227-52
MARK327-52
MARK427-52
NUAK1230

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized representation based on commonly cited methodologies for assessing kinase inhibition.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., TBK1, IKKε, ULK1)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate)

    • [γ-³²P]ATP

    • MRT67307 (in DMSO)

    • SDS-PAGE materials and autoradiography equipment

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.

    • Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

    • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

    • Terminate the reaction by adding SDS loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the band intensity to determine the extent of inhibition at each MRT67307 concentration and calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Kinase/ Substrate Mixture Start->Prepare_Mixture Add_Inhibitor Add MRT67307 (or DMSO) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Terminate Terminate with SDS Buffer Incubate->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Autoradiography Autoradiography & Quantification SDS_PAGE->Autoradiography End End Autoradiography->End

Workflow for a Typical In Vitro Kinase Inhibition Assay
Cell-Based Autophagy Inhibition Assay

This protocol is a generalized representation for assessing the effect of MRT67307 on autophagy in cultured cells.

  • Reagents and Materials:

    • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

    • MRT67307 (in DMSO)

    • Lysis buffer

    • Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-ATG13)

    • Western blotting reagents and equipment

  • Procedure:

    • Plate cells and grow to approximately 75% confluency.

    • Treat cells with MRT67307 (e.g., 10 µM) or DMSO for a specified pre-treatment time.

    • Induce autophagy by replacing the complete medium with EBSS (or maintain in complete medium as a control) and continue the treatment with MRT67307 or DMSO for a defined period (e.g., 1-2 hours).

    • Lyse the cells and collect the protein lysates.

    • Perform Western blot analysis to assess the levels of autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62. A blockage in autophagy will result in a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.

Conclusion

This compound is a valuable research tool with a well-defined history, from its rational design as a specific TBK1/IKKε inhibitor to the subsequent discovery of its potent effects on autophagy and SIK-mediated inflammation. Its polypharmacology allows for the investigation of complex cellular processes and signaling crosstalk. The comprehensive quantitative data and experimental protocols provided in this guide serve as a resource for researchers utilizing MRT67307 in their studies. It is important to note that MRT67307 is a preclinical compound and has not been evaluated in human clinical trials. Future research will likely continue to uncover the full therapeutic potential of targeting the kinases inhibited by this versatile small molecule.

References

MRT67307 Dihydrochloride: A Technical Guide to its Target Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 dihydrochloride is a potent and cell-permeable small molecule inhibitor that has garnered significant interest in the fields of innate immunity, autophagy, and cancer research.[1] As a derivative of BX795, it exhibits a distinct inhibitory profile, primarily targeting key kinases involved in these critical cellular processes.[1][2] This technical guide provides an in-depth overview of the primary kinase targets of MRT67307, presenting quantitative data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Core Target Kinases and Inhibitory Potency

MRT67307 is a multi-targeted kinase inhibitor, demonstrating high affinity for several key kinases. Its primary targets include TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), Unc-51 like autophagy activating kinase 1 (ULK1), and ULK2.[3][4][5] Additionally, it shows inhibitory activity against Salt-Inducible Kinases (SIKs) and Microtubule Affinity Regulating Kinases (MARKs).[6][7][8] The compound notably lacks significant activity against the canonical IKKs, IKKα and IKKβ, at concentrations where it potently inhibits its primary targets.[2][3][5]

Quantitative Inhibitory Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of MRT67307 against its principal kinase targets as reported in the literature. These values highlight the compound's potency and selectivity profile.

Target Kinase FamilySpecific KinaseIC50 (nM)Reference(s)
IKK-related Kinases TBK119[3][4][5][9]
IKKε160[3][4][5][9]
Autophagy Kinases ULK145[3][4][5]
ULK238[3][4][5]
SIK Family SIK1250[6][7][8]
SIK267[6][7][8]
SIK3430[6][7][8]
MARK Family MARK127[6][7][8]
MARK252[6][7][8]
MARK336[2]
MARK441[2]
Other NUAK1230[6][7][8]

Signaling Pathways Modulated by MRT67307

The inhibitory action of MRT67307 on its target kinases allows for the modulation of two major cellular signaling pathways: the innate immune response and autophagy.

Innate Immunity: The TBK1/IKKε Pathway

TBK1 and IKKε are central kinases in the signaling cascades initiated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[2][10] Upon recognition of pathogen-associated molecular patterns (PAMPs), these receptors trigger a signaling cascade that leads to the activation of TBK1 and IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory cytokines.[2][10] By inhibiting TBK1 and IKKε, MRT67307 effectively blocks this crucial step in the innate immune response.[1][10]

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase Complex cluster_downstream Downstream Effects TLRs TLRs Adaptors Adaptor Proteins (TRIF, MAVS) TLRs->Adaptors RLRs RLRs RLRs->Adaptors cGAS-STING cGAS-STING cGAS-STING->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN_Genes Type I IFN Genes Nucleus->IFN_Genes Transcription MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibition

MRT67307 inhibits the TBK1/IKKε signaling pathway.
Autophagy: The ULK1/ULK2 Pathway

ULK1 and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.[11][12] The activity of the ULK1/2 complex is tightly regulated by nutrient-sensing kinases. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[4][13] Conversely, under conditions of low energy, AMP-activated protein kinase (AMPK) phosphorylates and activates ULK1, thereby initiating the autophagic process.[4][13] MRT67307's inhibition of ULK1 and ULK2 blocks the initial steps of autophagy.[1][3]

ULK1_Signaling cluster_regulation Upstream Regulation cluster_core Core Autophagy Initiation cluster_downstream Downstream Autophagy Machinery mTORC1 mTORC1 (Nutrient Rich) ULK1_ULK2 ULK1 / ULK2 mTORC1->ULK1_ULK2 Inhibition AMPK AMPK (Low Energy) AMPK->ULK1_ULK2 Activation Autophagy_Proteins Downstream Autophagy Proteins (e.g., Atg13, FIP200) ULK1_ULK2->Autophagy_Proteins Phosphorylation Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome MRT67307 MRT67307 MRT67307->ULK1_ULK2 Inhibition

MRT67307 inhibits the ULK1/ULK2 autophagy pathway.

Experimental Protocols

The determination of the inhibitory activity of MRT67307 against its target kinases involves various biochemical and cellular assays. Below are generalized protocols based on commonly cited methodologies.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (e.g., for TBK1, IKKε, ULK1/2)

This method directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

  • Reagents:

    • Recombinant active kinase (e.g., TBK1, ULK1)

    • Kinase-specific substrate (e.g., myelin basic protein for TBK1)

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% 2-mercaptoethanol)

    • [γ-³²P]ATP

    • MRT67307 (in DMSO)

    • SDS-PAGE loading buffer

    • Phosphocellulose paper or SDS-PAGE apparatus

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

    • Add varying concentrations of MRT67307 or DMSO (vehicle control) to the reaction mixture and incubate for a short period.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Allow the reaction to proceed for a defined time at a specific temperature (e.g., 15 minutes at 30°C).

    • Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

    • If using SDS-PAGE, separate the proteins by electrophoresis. If using phosphocellulose paper, wash away unincorporated [γ-³²P]ATP.

    • Visualize the radiolabeled substrate using autoradiography or quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each concentration of MRT67307 and determine the IC50 value.

2. KINOMEscan™ (Binding Assay)

This is a high-throughput competition binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

  • Principle:

    • Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.

    • MRT67307 is added and competes with the immobilized ligand for binding to the kinase.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by MRT67307.

  • General Workflow:

    • A panel of DNA-tagged kinases is prepared.

    • Each kinase is incubated with the immobilized ligand and a single concentration of MRT67307.

    • After incubation, unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR.

    • Results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor compared to a DMSO control.

Cellular Assays

1. IRF3 Phosphorylation Assay (for TBK1/IKKε activity)

This assay measures the ability of MRT67307 to inhibit the phosphorylation of IRF3, a direct downstream substrate of TBK1 and IKKε, in cells.

  • Cell Line:

    • Macrophages (e.g., bone-marrow-derived macrophages - BMDMs) or other cell lines responsive to TLR ligands.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat the cells with varying concentrations of MRT67307 or DMSO for a specified time.

    • Stimulate the cells with a TLR ligand (e.g., poly(I:C) or LPS) to activate the TBK1/IKKε pathway.

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting using antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

    • Quantify the band intensities to determine the effect of MRT67307 on IRF3 phosphorylation.

2. Autophagy Flux Assay (for ULK1/ULK2 activity)

This assay assesses the impact of MRT67307 on the process of autophagy, often by monitoring the conversion of LC3-I to LC3-II.

  • Cell Line:

    • Mouse embryonic fibroblasts (MEFs) or other suitable cell lines.

  • Procedure:

    • Culture cells to a suitable confluency.

    • Induce autophagy by nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS).

    • Treat the cells with MRT67307 or DMSO during the autophagy induction period. A lysosomal inhibitor like bafilomycin A1 can be included to measure autophagic flux.

    • Lyse the cells and perform Western blotting for LC3. The conversion of the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a marker of autophagy.

    • A blockage of the increase in LC3-II in the presence of a lysosomal inhibitor indicates an inhibition of autophagy initiation.

Workflow for characterizing MRT67307's kinase inhibition.

Conclusion

This compound is a valuable research tool for the study of innate immunity and autophagy due to its potent inhibition of TBK1, IKKε, ULK1, and ULK2. Its well-characterized inhibitory profile, supported by a variety of in vitro and cellular assays, allows for the specific interrogation of the signaling pathways in which these kinases are involved. This guide provides a comprehensive overview of the key targets, their associated pathways, and the experimental methodologies used to validate the activity of MRT67307, serving as a foundational resource for researchers in the field.

References

The Dual Inhibitor MRT67307: A Technical Guide to its Core Function in TBK1 and IKKε Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective small molecule inhibitor that has garnered significant interest within the scientific community for its dual inhibitory action against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These two non-canonical IκB kinases are pivotal regulators of the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons (IFNs).[3] Furthermore, TBK1 and IKKε have been implicated in other crucial cellular processes, including autophagy and oncogenesis, making them attractive targets for therapeutic intervention in a range of diseases.[4][5] This technical guide provides an in-depth overview of the core function of MRT67307, focusing on its mechanism of action in inhibiting TBK1 and IKKε, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

MRT67307 functions as a reversible, ATP-competitive kinase inhibitor.[1][6] Its primary mechanism of action is the blockade of the catalytic activity of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates. A key substrate for both kinases is the interferon regulatory factor 3 (IRF3).[3][7] Upon activation by upstream signals, such as those from Toll-like receptors (TLRs), TBK1 and IKKε phosphorylate IRF3.[8] This phosphorylation event triggers the dimerization and nuclear translocation of IRF3, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons, most notably interferon-β (IFNβ).[3][9] By inhibiting TBK1 and IKKε, MRT67307 effectively prevents the phosphorylation of IRF3, thus abrogating the downstream production of IFNβ and other interferon-stimulated genes (ISGs).[1][10]

Beyond its role in innate immunity, MRT67307 has been shown to be a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway.[2][6] This off-target activity results in the blockage of autophagy, a cellular process for the degradation and recycling of cellular components.[4][11]

Data Presentation: Inhibitory Activity of MRT67307

The inhibitory potency of MRT67307 against its primary targets and key off-targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a standard measure of efficacy.

Target KinaseIC50 (nM)Assay Conditions
TBK119Cell-free assay at 0.1 mM ATP
IKKε160Cell-free assay at 0.1 mM ATP
ULK145In vitro assay
ULK238In vitro assay

Note: MRT67307 did not show significant inhibition of the canonical IKKs, IKKα or IKKβ, at concentrations up to 10 μM.[2][6]

Experimental Protocols

In Vitro Kinase Assay for TBK1/IKKε Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of MRT67307 against TBK1 and IKKε.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[10]

  • Substrate peptide (e.g., a peptide containing the optimal phosphorylation motif for TBK1/IKKε)[12][13]

  • [γ-³²P]ATP[10]

  • MRT67307

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant TBK1 or IKKε enzyme, and the substrate peptide.

  • Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 15-20 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[6]

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 30°C.[10]

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager or by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at each MRT67307 concentration and calculate the IC50 value.

Cell-Based Assay for IRF3 Phosphorylation

This protocol describes how to assess the effect of MRT67307 on IRF3 phosphorylation in a cellular context.

Materials:

  • Cells known to express the TBK1/IKKε pathway components (e.g., bone marrow-derived macrophages (BMDMs), mouse embryonic fibroblasts (MEFs), or 293T cells).[2][10]

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., poly(I:C) to mimic viral dsRNA, or lipopolysaccharide (LPS)).[2]

  • MRT67307.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: primary antibody against phospho-IRF3 (e.g., at Ser386 or Ser396) and a primary antibody for total IRF3 (for normalization).[14][15]

  • HRP-conjugated secondary antibody.

  • Western blot apparatus and reagents.

  • Chemiluminescence detection system.

Procedure:

  • Plate the cells and allow them to adhere and grow to a suitable confluency (e.g., 75%).[10]

  • Pre-treat the cells with various concentrations of MRT67307 (e.g., 1 nM to 10 µM) or DMSO for 1-2 hours.[2]

  • Stimulate the cells with the chosen agent (e.g., poly(I:C)) for a specific duration to induce IRF3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform western blotting: separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-IRF3 and total IRF3.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

IFNβ Production Assay

This protocol outlines a method to measure the downstream effect of TBK1/IKKε inhibition on IFNβ secretion.

Materials:

  • Cells capable of producing IFNβ upon stimulation (e.g., macrophages).[2]

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., LPS or poly(I:C)).

  • MRT67307.

  • Human or mouse IFNβ ELISA kit.[16][17][18]

Procedure:

  • Seed the cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of MRT67307 or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate agonist to induce IFNβ production.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Perform the IFNβ ELISA according to the manufacturer's instructions to quantify the amount of secreted IFNβ.

  • Analyze the results to determine the dose-dependent effect of MRT67307 on IFNβ production.

Mandatory Visualization

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinases Kinase Module cluster_downstream Downstream Effects cluster_inhibitor Inhibition TLR TLR Signaling (e.g., TLR3/4) TBK1 TBK1 TLR->TBK1 IKKe IKKε TLR->IKKe MAVS RIG-I/MDA5 Signaling (MAVS) MAVS->TBK1 MAVS->IKKe cGAS_STING cGAS-STING Pathway cGAS_STING->TBK1 cGAS_STING->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe->IRF3 phosphorylates IRF3_P p-IRF3 (Dimerization & Nuclear Translocation) IRF3->IRF3_P IFN_Genes Interferon-Stimulated Genes (e.g., IFNβ) IRF3_P->IFN_Genes activates transcription MRT67307 MRT67307 MRT67307->TBK1 MRT67307->IKKe Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment Pre-treat with MRT67307 or DMSO (Control) start->treatment stimulation Stimulate with Agonist (e.g., poly(I:C), LPS) treatment->stimulation lysis Cell Lysis stimulation->lysis supernatant Collect Supernatant stimulation->supernatant western_blot Western Blot for p-IRF3 / Total IRF3 lysis->western_blot elisa ELISA for IFNβ supernatant->elisa quantification Quantify Band Intensity or ELISA Signal western_blot->quantification elisa->quantification results Determine Dose-Dependent Inhibition quantification->results

References

MRT67307 as a ULK1/ULK2 inhibitor for autophagy research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of MRT67307 as a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to MRT67307 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegeneration.[1] The initiation of autophagy is tightly regulated by a complex signaling network, with the ULK1 and ULK2 kinases acting as a central integration point.[2][3] These kinases, mammalian homologs of the yeast Atg1, are essential for the formation of the phagophore, the precursor to the autophagosome.[2][3]

MRT67307 is a small molecule inhibitor that has been identified as a potent dual inhibitor of ULK1 and ULK2.[4][5] It also exhibits inhibitory activity against IKKε and TBK-1.[4][6] Its ability to block the kinase activity of ULK1 and ULK2 makes it a valuable tool for dissecting the molecular mechanisms of autophagy and for investigating the therapeutic potential of targeting this pathway.

Biochemical and Cellular Activity of MRT67307

MRT67307 effectively inhibits the kinase activity of ULK1 and ULK2 in vitro and blocks autophagy in various cell lines. Its inhibitory concentrations and cellular effects are summarized below.

TargetIC50 (nM)Assay ConditionsReference
ULK1 45In vitro kinase assay[4][7]
ULK2 38In vitro kinase assay[4][7]
TBK-1 19In vitro kinase assay (at 0.1 mM ATP)[4][7]
IKKε 160In vitro kinase assay (at 0.1 mM ATP)[4][7]
IKKα / IKKβ >10,000In vitro kinase assay[4][6]

Cellular Effects:

  • Blocks Autophagy: MRT67307 effectively blocks autophagy in cells, as demonstrated by the inhibition of autophagic flux.[4][5]

  • Inhibits ATG13 Phosphorylation: Treatment with 10 μM MRT67307 is sufficient to reduce the phosphorylation of ATG13, a direct substrate of ULK1, to control levels in mouse embryonic fibroblasts (MEFs).[4][5]

  • Reduces LC3-II Accumulation: In the presence of lysosomal inhibitors like bafilomycin A1, MRT67307 prevents the accumulation of LC3-II, a marker for autophagosome formation, indicating a blockage of autophagic flux.[5]

  • Prevents IRF3 Phosphorylation: At a concentration of 2 μM, MRT67307 prevents the phosphorylation of IRF3 in bone-marrow-derived macrophages (BMDMs), consistent with its inhibition of TBK-1.[4][6]

Signaling Pathways

The ULK1/2 complex is a critical node in the autophagy signaling pathway, integrating signals from the nutrient-sensing kinases mTOR and AMPK.

Regulation of ULK1/2 Activity

Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 and ATG13, leading to the inhibition of the ULK1 complex and suppression of autophagy.[8][9] Conversely, under conditions of low energy or nutrient deprivation, AMPK is activated and directly phosphorylates ULK1 at different sites, leading to its activation and the induction of autophagy.[9][10] Activated ULK1 then phosphorylates multiple downstream targets, including Beclin-1, to initiate the formation of the autophagosome.[1]

ULK1_Regulation mTORC1 mTORC1 ULK1_Complex ULK1/2 Complex (ULK1/2, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex Inhibits AMPK AMPK AMPK->ULK1_Complex Activates Autophagy Autophagy Initiation ULK1_Complex->Autophagy Initiates Nutrients_High High Nutrients Nutrients_High->mTORC1 Activates Energy_Low Low Energy Energy_Low->AMPK Activates MRT67307 MRT67307 MRT67307->ULK1_Complex Inhibits

Figure 1: Regulation of the ULK1/2 complex in autophagy.

Negative Feedback Loop

Recent studies have revealed a negative feedback loop where ULK1 can phosphorylate components of the mTORC1 complex, such as Raptor, leading to the inhibition of mTORC1 activity.[8][11] This feedback mechanism may serve to fine-tune the autophagic response.

ULK1_Feedback_Loop mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates ULK1->mTORC1 Inhibits Cell_Growth Cell Growth S6K1->Cell_Growth Promotes Experimental_Workflow Start Start: Hypothesis on MRT67307's effect on autophagy Cell_Culture Cell Culture (e.g., MEFs, HeLa) Start->Cell_Culture Treatment Treatment Groups: - Control (DMSO) - Autophagy Inducer (e.g., EBSS) - MRT67307 - Inducer + MRT67307 - +/- Lysosomal Inhibitor Cell_Culture->Treatment Western_Blot Western Blot Analysis (LC3, p62, p-ATG13) Treatment->Western_Blot Immunofluorescence Immunofluorescence (LC3 Puncta) Treatment->Immunofluorescence Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion on MRT67307's role in autophagy Data_Analysis->Conclusion

References

Preliminary Efficacy of MRT67307 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of MRT67307 dihydrochloride, a potent and reversible dual inhibitor of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways affected by this compound.

Core Mechanism of Action

MRT67307 is a pyrimidine derivative that exhibits a dual inhibitory action on two critical signaling pathways. Firstly, it potently inhibits the non-canonical IκB kinases, TBK1 and IKKε, which are central to the innate immune response and inflammatory signaling.[1][2] This inhibition prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the expression of type I interferons and other interferon-stimulated genes.[1] Secondly, MRT67307 is a highly potent inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy process.[1][3] This dual activity positions MRT67307 as a valuable tool for investigating and potentially treating diseases characterized by aberrant inflammatory responses and autophagy, such as certain cancers and autoimmune disorders.[4]

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of MRT67307 against its primary kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)ATP ConcentrationAssay TypeReference(s)
TBK1190.1 mMCell-free[5][6][7]
IKKε1600.1 mMCell-free[5][6][7]
ULK145Not SpecifiedCell-free[6][7]
ULK238Not SpecifiedCell-free[6][7]
SIK1250Not SpecifiedNot Specified
SIK267Not SpecifiedNot Specified
SIK3430Not SpecifiedNot Specified
MARK1-427-52Not SpecifiedNot Specified
NUAK1230Not SpecifiedNot Specified

Table 2: Cellular Assay Efficacy

AssayCell LineMRT67307 ConcentrationEffectReference(s)
IRF3 Phosphorylation InhibitionBone-marrow-derived macrophages (BMDMs)2 µMPrevents phosphorylation[7][8]
IFNβ Production InhibitionMacrophages1 nM - 10 µMPrevents production[7][8]
Autophagy BlockadeMouse embryonic fibroblasts (MEFs)10 µMBlocks autophagy[7][8]
CYLD Phosphorylation Inhibition293T cells5 µM (4h)Abrogates TBK1/IKKε-induced phosphorylation[7][8]
Cytokine ModulationLPS-stimulated macrophagesNot SpecifiedInduces IL-10; Inhibits TNF-α and IL-6
NF-κB ActivationMouse embryonic fibroblast (MEF) cellsNot SpecifiedEnhances IL-1-induced activation

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol describes a cell-free assay to determine the inhibitory activity of MRT67307 against target kinases.

Materials:

  • Recombinant target kinase (e.g., TBK1, IKKε, ULK1, ULK2)

  • Kinase-specific substrate

  • Kinase Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate.[8]

  • [γ-³²P]ATP (2500 c.p.m./pmol)[8]

  • This compound

  • SDS and EDTA for reaction termination[8]

  • SDS-PAGE apparatus and reagents

  • Autoradiography film or digital imager

Procedure:

  • Dilute the substrate and kinase in the kinase buffer.[8]

  • Add MRT67307 at various concentrations to the kinase/substrate mixture.

  • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

  • Incubate the reaction for 15 minutes at 30°C.[8]

  • Terminate the reaction by adding SDS to a final concentration of 1.0% (w/v) and EDTA to a final concentration of 20 mM.[8]

  • Heat the samples for 5 minutes at 100°C.[8]

  • Separate the phosphorylated proteins by SDS-PAGE.[8]

  • Detect the phosphorylated proteins by autoradiography.[8]

  • Quantify the band intensity to determine the IC50 of MRT67307.

Cellular Autophagy Induction and Inhibition Assay

This protocol outlines the methodology to assess the effect of MRT67307 on autophagy in a cellular context.

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • Complete growth medium (e.g., DMEM with 10% fetal bovine serum and penicillin/streptomycin)[8]

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[8]

  • This compound

  • Bafilomycin A1 (positive control for autophagy inhibition)[8]

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-phospho-ATG13)

Procedure:

  • Culture MEFs to approximately 75% confluency at 37°C in a 5% CO₂ incubator.[8]

  • To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For control cells, maintain in complete medium.[8]

  • During the 1-hour incubation, treat the cells with either vehicle (e.g., DMSO), 10 µM MRT67307, or 50 nM bafilomycin A1.[8]

  • After treatment, lyse the cells and collect the protein lysates.

  • Perform immunoblotting with the indicated antibodies to assess the levels of autophagy markers. An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 are indicative of autophagy induction. Inhibition of these changes by MRT67307 demonstrates its anti-autophagic activity.

Mandatory Visualization

TBK1/IKKε Signaling Pathway

TBK1_IKKe_Signaling cluster_receptor Receptor Activation cluster_adaptor Adaptor Proteins cluster_kinase Kinase Cascade cluster_transcription Transcription Factor cluster_nucleus Nuclear Events TLR TLR/RLR TRIF_MAVS TRIF/MAVS TLR->TRIF_MAVS TBK1_IKKe TBK1/IKKε TRIF_MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 P MRT67307 MRT67307 MRT67307->TBK1_IKKe pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus ISG Interferon Stimulated Genes Nucleus->ISG

Caption: MRT67307 inhibits TBK1/IKKε, blocking IRF3 phosphorylation.

ULK1/2-Mediated Autophagy Pathway

ULK1_Autophagy_Signaling cluster_mTOR mTORC1 Regulation cluster_ULK ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 Nutrient_Stress Nutrient Stress Nutrient_Stress->mTORC1 ATG13 ATG13 ULK1_2->ATG13 P FIP200 FIP200 ULK1_2->FIP200 P VPS34_Complex VPS34 Complex ULK1_2->VPS34_Complex MRT67307 MRT67307 MRT67307->ULK1_2 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

Caption: MRT67307 inhibits ULK1/2, a key initiator of autophagy.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Kinase/ Substrate/MRT67307 Mix Start->Prepare_Mix Initiate_Reaction Initiate with [γ-³²P]ATP Prepare_Mix->Initiate_Reaction Incubate Incubate 15 min at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate with SDS/EDTA Incubate->Terminate_Reaction SDS_PAGE SDS-PAGE Terminate_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze Quantify and Determine IC50 Autoradiography->Analyze End End Analyze->End

Caption: Workflow for determining kinase inhibition by MRT67307.

References

In Vitro and In Vivo Properties of MRT67307 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor with significant activity against several key protein kinases. It has emerged as a valuable tool for investigating cellular signaling pathways involved in innate immunity and autophagy. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of MRT67307, with a focus on its inhibitory activities, effects on cellular processes, and application in preclinical models. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

MRT67307 is a synthetic, cell-permeable compound that has demonstrated potent inhibitory activity against multiple kinases, most notably the IKK-related kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as the Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2).[1] Its ability to dually target these pathways makes it a unique tool for dissecting the complex interplay between innate immune responses and autophagy. This guide synthesizes the current knowledge on MRT67307, providing researchers with a detailed resource for designing and interpreting experiments.

In Vitro Properties

Kinase Inhibitory Activity

MRT67307 exhibits potent inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in Table 1.

Target KinaseIC50 (nM)Assay ConditionsReference
TBK119Cell-free assay at 0.1 mM ATP[2][3]
IKKε160Cell-free assay at 0.1 mM ATP[2][3]
ULK145Cell-free assay[1]
ULK238Cell-free assay[1]
SIK1250Not Specified[4]
SIK267Not Specified[4]
SIK3430Not Specified[4]
MARK1-427-52Not Specified
NUAK1230Not Specified

Table 1: Kinase Inhibitory Profile of MRT67307

Importantly, MRT67307 shows high selectivity for its target kinases, with no significant inhibition of IKKα or IKKβ observed even at concentrations up to 10 μM.[1]

Effects on Cellular Signaling Pathways

MRT67307 effectively blocks the TBK1/IKKε signaling axis, which is central to the type I interferon response to viral and bacterial infections. By inhibiting these kinases, MRT67307 prevents the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3).[1] This leads to a dose-dependent inhibition of IFN-β production in macrophages.[1]

TBK1_IKKe_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFNB IFN-β Gene Transcription Nucleus->IFNB MRT67307 MRT67307 MRT67307->TBK1_IKKe

Through its potent inhibition of ULK1 and ULK2, MRT67307 effectively blocks the initiation of autophagy.[1] This has been demonstrated in various cell types, including mouse embryonic fibroblasts (MEFs), where treatment with MRT67307 prevents the formation of autophagosomes.[1] The inhibition of autophagy is evidenced by a reduction in the levels of phosphorylated ATG13, a direct substrate of ULK1, and a blockage of autophagic flux.[1]

Autophagy_Pathway cluster_initiation Autophagy Initiation cluster_elongation Autophagosome Formation cluster_fusion Degradation ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) BECN1_Complex Beclin-1 Complex ULK1_Complex->BECN1_Complex Phagophore Phagophore BECN1_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome MRT67307 MRT67307 MRT67307->ULK1_Complex

Modulation of Cytokine Production

In addition to its effects on IFN-β, MRT67307 has been shown to modulate the production of other cytokines. In bacterial LPS-stimulated macrophages, it induces the secretion of the anti-inflammatory cytokine IL-10 while inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-6.[4]

In Vivo Properties

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for MRT67307 in preclinical species are not extensively published in the public domain. However, in vivo studies have been conducted, suggesting that formulations have been developed to achieve systemic exposure. For instance, in a study investigating its effects in a murine model of SARS-CoV-2 infection, MRT67307 was administered via injection, indicating sufficient bioavailability for in vivo efficacy. Further dedicated pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Efficacy

In a murine model of SARS-CoV-2 infection, treatment with MRT67307 was shown to suppress TBK1/IKKε signaling and attenuate both cellular and molecular lung inflammation. This suggests a potential therapeutic role for MRT67307 in mitigating the hyper-inflammatory response associated with severe COVID-19.

The role of TBK1 in cancer immunology has led to the investigation of its inhibitors in combination with immunotherapy. While specific in vivo efficacy data for MRT67307 in this context is emerging, the rationale is based on the observation that loss of TBK1 can sensitize tumors to immune checkpoint blockade.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of MRT67307 against a target kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-32P]ATP) - MRT67307 dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate Kinase and MRT67307 Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add SDS/EDTA) Incubate_Reaction->Stop_Reaction Separate_Proteins Separate Proteins (SDS-PAGE) Stop_Reaction->Separate_Proteins Detect_Phosphorylation Detect Phosphorylation (Autoradiography) Separate_Proteins->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Materials:

  • Recombinant target kinase (e.g., TBK1, ULK1)

  • Kinase-specific substrate

  • This compound

  • ATP (including [γ-32P]ATP for radiometric assays)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of MRT67307 in the kinase assay buffer.

  • In a reaction tube, combine the recombinant kinase and its specific substrate in the kinase assay buffer.

  • Add the diluted MRT67307 or vehicle control to the kinase-substrate mixture and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

  • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP) to a final concentration of 0.1 mM.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensities and calculate the percentage of inhibition for each MRT67307 concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophagy Inhibition Assay

This protocol describes how to assess the effect of MRT67307 on autophagy in cultured cells.

Materials:

  • Mammalian cell line (e.g., MEFs)

  • Complete cell culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound

  • Bafilomycin A1 (optional, to measure autophagic flux)

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Treat the cells with MRT67307 at the desired concentration (e.g., 10 μM) or vehicle control for a specified pre-incubation time (e.g., 1 hour).

  • To induce autophagy, wash the cells with PBS and replace the complete medium with EBSS.

  • For autophagic flux measurement, a parallel set of cells should be co-treated with Bafilomycin A1 (e.g., 100 nM).

  • Incubate the cells for the desired duration of autophagy induction (e.g., 1-4 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting to detect the levels of LC3-I and LC3-II. The conversion of LC3-I to LC3-II (lipidated form) is a marker of autophagosome formation.

  • Analyze the ratio of LC3-II to the loading control to assess the extent of autophagy. A decrease in the LC3-II/loading control ratio in the presence of MRT67307 indicates inhibition of autophagy.

Conclusion

This compound is a powerful and selective dual inhibitor of the TBK1/IKKε and ULK1/2 kinase pathways. Its well-characterized in vitro activities make it an indispensable tool for studying the molecular mechanisms of innate immunity and autophagy. While its in vivo properties are still under investigation, initial studies in disease models show promise. This technical guide provides a solid foundation for researchers utilizing MRT67307, enabling them to design robust experiments and contribute to a deeper understanding of these critical cellular processes. Further research, particularly in the area of pharmacokinetics, will be crucial for its potential translation into therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for MRT67307 Dihydrochloride in MEF Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] Its ability to modulate key signaling pathways involved in innate immunity and autophagy makes it a valuable tool for research in these areas. This document provides detailed protocols for the use of this compound in Mouse Embryonic Fibroblast (MEF) cells, a common model system for studying cellular processes like autophagy.

Mechanism of Action

MRT67307 acts as a dual inhibitor of TBK1/IKKε and ULK1/ULK2.[1][2] Inhibition of TBK1 and IKKε interferes with the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the production of type I interferons.[1][4] In the context of autophagy, MRT67307 potently inhibits ULK1 and ULK2, which are essential for the initiation of the autophagic process.[2][5] This inhibition blocks the formation of autophagosomes, effectively halting the autophagic flux.[5][6] In MEF cells, MRT67307 has been shown to enhance IL-1-stimulated activation of NF-κB-dependent gene transcription.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound
Target KinaseIC50 (nM)
TBK119[1][2][3][7]
IKKε160[1][2][3][7]
ULK145[2][3][5]
ULK238[2][3][5]
SIK1250
SIK267
SIK3430
MARK1-427-52
NUAK1230

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Recommended Working Concentrations for MEF Cells
ApplicationConcentrationIncubation TimeReference
Autophagy Inhibition10 µM1 hour[1][2][5]
Abrogation of TBK1/IKKε-induced CYLD phosphorylation (in 293T cells)5 µM4 hours[2][7]
General Cell Culture Assays1 µM to 20 µMVariable[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from a powder with a molecular weight of 537.52 g/mol , dissolve 5.38 mg of the compound in 1 mL of DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[2]

MEF Cell Culture

Materials:

  • Mouse Embryonic Fibroblast (MEF) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Culture MEF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until the cells detach. c. Neutralize the trypsin by adding complete culture medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Seed the cells into new culture flasks at the desired density.

Autophagy Induction and Inhibition in MEF Cells

This protocol describes how to induce autophagy in MEF cells by amino acid starvation and subsequently treat them with MRT67307 to inhibit the process.

Materials:

  • MEF cells cultured to 75% confluency[1][5]

  • Complete DMEM medium

  • Earle's Balanced Salt Solution (EBSS)[1][5]

  • This compound stock solution (10 mM in DMSO)

  • Bafilomycin A1 (optional, as a positive control for autophagy inhibition)

  • Cell lysis buffer

  • Antibodies for Western blot analysis (e.g., anti-LC3, anti-p-ATG13, anti-ATG13)

Procedure:

  • Grow MEF cells in a suitable culture plate to approximately 75% confluency.[1][5]

  • To induce autophagy, wash the cells twice with EBSS.[1][5]

  • Incubate the cells in EBSS for 1 hour at 37°C. For a negative control, incubate a parallel set of cells in complete DMEM.[1][5]

  • During the 1-hour incubation in EBSS, treat the cells with 10 µM MRT67307.[1][2][5] A vehicle control (DMSO) should be run in parallel.

  • (Optional) Treat a separate set of cells with 50 nM Bafilomycin A1 as a positive control for the blockade of autophagic flux.[5]

  • After the incubation period, wash the cells with cold PBS and proceed with cell lysis for subsequent analysis, such as Western blotting, to assess the levels of autophagy markers like LC3-II and phosphorylated ATG13.[5][6]

Mandatory Visualizations

G cluster_0 Autophagy Induction (e.g., Starvation) cluster_2 Autophagosome Formation Starvation Amino Acid Starvation ULK1 ULK1/2 Starvation->ULK1 Activates ATG13 ATG13 ULK1->ATG13 Phagophore Phagophore Formation ULK1->Phagophore Initiates FIP200 FIP200 ATG13->FIP200 Autophagosome Autophagosome Phagophore->Autophagosome Matures into MRT67307 MRT67307 MRT67307->ULK1 Inhibits

Caption: Signaling pathway of MRT67307-mediated autophagy inhibition.

G start Start with MEF cells at 75% confluency wash1 Wash cells twice with EBSS start->wash1 induce Incubate in EBSS for 1 hour to induce autophagy wash1->induce treat Add 10 µM MRT67307 during EBSS incubation induce->treat control Parallel control: Incubate in complete medium +/- DMSO induce->control lyse Lyse cells for analysis (e.g., Western Blot) treat->lyse control->lyse end Analyze autophagy markers (e.g., LC3-II) lyse->end

Caption: Experimental workflow for autophagy inhibition in MEF cells.

References

Application Notes and Protocols for MRT67307 Dihydrochloride in Macrophage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 dihydrochloride is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immune signaling.[1][2] It also exhibits potent inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), crucial components of the autophagy initiation complex.[1][3] This dual functionality makes MRT67307 a valuable tool for dissecting the roles of these kinases in macrophage-mediated inflammation, antiviral responses, and autophagy. These application notes provide detailed protocols and quantitative data to guide the use of MRT67307 in macrophage research.

Mechanism of Action

MRT67307 exerts its effects by inhibiting the kinase activity of TBK1/IKKε and ULK1/ULK2. In macrophages, TBK1 and IKKε are critical for the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a transcription factor that drives the expression of type I interferons (e.g., IFN-β) and other inflammatory genes in response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and viral nucleic acids.[1][3][4] By inhibiting TBK1/IKKε, MRT67307 effectively blocks this signaling cascade, leading to a reduction in pro-inflammatory cytokine production.[1][3] Furthermore, its inhibition of ULK1/ULK2 allows for the blockade of autophagic flux, enabling the study of autophagy's role in various cellular processes within macrophages.[3][5]

cluster_0 Macrophage Cytoplasm cluster_1 Nucleus LPS LPS / Poly(I:C) TLR TLR3 / TLR4 LPS->TLR TBK1_IKKe TBK1 / IKKε TLR->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibition pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization & Translocation IFNb IFN-β Gene Transcription pIRF3_dimer->IFNb start Seed Macrophages pretreat Pre-treat with MRT67307 (1 nM - 10 µM, 1-2h) start->pretreat stimulate Stimulate with LPS (100 ng/mL) or Poly(I:C) (10 µg/mL) pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokine (ELISA) collect->elisa end Analyze Dose-Response elisa->end cluster_0 Autophagy Pathway ULK1_ULK2 ULK1 / ULK2 Autophagosome Autophagosome Formation ULK1_ULK2->Autophagosome Initiation MRT67307_auto MRT67307 MRT67307_auto->ULK1_ULK2 Inhibition LC3I LC3-I Autophagosome->LC3I LC3II LC3-II (Lipidated) LC3I->LC3II Autolysosome Autolysosome LC3II->Autolysosome Fusion with Lysosome BafA1 Bafilomycin A1 BafA1->Autolysosome Inhibition Degradation Degradation Autolysosome->Degradation

References

Application Notes and Protocols: MRT67307 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and selective kinase inhibitor with significant applications in immunological and cancer research. It primarily functions as a dual inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1), key regulators of the interferon signaling pathway.[1][2] Additionally, MRT67307 inhibits Salt-Inducible Kinases (SIKs) and Unc-51 Like Autophagy Activating Kinases (ULK1 and ULK2), thereby modulating inflammatory responses and autophagy.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro studies, along with a summary of its physicochemical properties and a diagram of its primary signaling pathway.

Physicochemical Properties

MRT67307 is supplied as a dihydrochloride salt, and it is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise molar concentration calculations.[4] The compound is a white to light brown powder.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₆H₃₆N₆O₂ · 2HCl[4]
Molecular Weight 537.52 g/mol [4]
CAS Number 1781882-89-0[1]
Purity ≥95% to ≥98% (method dependent)[3][6]
Storage (Solid) -20°C for up to 4 years[1][3]

Solubility

Successful preparation of a stock solution requires careful attention to the solubility of this compound. While soluble in organic solvents, its aqueous solubility can be limited. For cell-based assays, it is standard practice to prepare a high-concentration primary stock in dimethyl sulfoxide (DMSO) and then dilute it in an appropriate aqueous buffer or cell culture medium for the final working concentration. It is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][7]

Table 2: Solubility of this compound

SolventMaximum ConcentrationSource(s)
DMSO 100 mM (or ~53.75 mg/mL)[4]
Water 20 mM (or ~10.75 mg/mL)[4]
Ethanol 92 mg/mL (Note: conflicting data exists)[1][7]
DMF 5 mg/mL[3]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.38 mg of the compound (using a molecular weight of 537.52 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8]

  • Storage of Stock Solution: Store the aliquoted stock solutions at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one month at -20°C and up to one year at -80°C.[1][7][8]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage equilibrate Equilibrate Compound to RT weigh Weigh this compound equilibrate->weigh Prevents condensation add_dmso Add Anhydrous DMSO weigh->add_dmso Precise amount vortex Vortex to Dissolve add_dmso->vortex assist Gentle Warming/Sonication (Optional) vortex->assist If needed aliquot Aliquot into Single-Use Volumes vortex->aliquot assist->aliquot store Store at -20°C or -80°C aliquot->store Avoids freeze-thaw cycles

Caption: MRT67307 inhibits multiple kinase families to modulate cellular pathways.

References

Application Notes and Protocols for MRT67307: Determining Optimal Working Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the innate immune response.[1][2][3] It also exhibits high potency against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, essential kinases for the initiation of autophagy.[2][4][5] This multifaceted inhibitory profile makes MRT67307 a valuable tool for investigating the signaling pathways governing inflammation, immunity, and cellular homeostasis. These application notes provide detailed protocols for determining the optimal working concentration of MRT67307 in various experimental settings, ensuring robust and reproducible results.

Quantitative Data Summary

The optimal working concentration of MRT67307 is dependent on the specific target and the experimental system. The following table summarizes the reported inhibitory concentrations (IC50) from in vitro assays and effective concentrations used in cellular experiments. This data should serve as a starting point for designing dose-response experiments.

Target/ProcessAssay TypeIC50 / Effective ConcentrationSpecies/SystemNotes
TBK1 In vitro kinase assay19 nM-Assayed at 0.1 mM ATP.[2]
IKKε In vitro kinase assay160 nM-Assayed at 0.1 mM ATP.[2]
ULK1 In vitro kinase assay45 nM-[2]
ULK2 In vitro kinase assay38 nM-[2]
SIK2 In vitro kinase assay67 nM-[6]
MARK1-4 In vitro kinase assay27-52 nM-[6]
NUAK1 In vitro kinase assay230 nM-[6]
SIK1 In vitro kinase assay250 nM-[6]
SIK3 In vitro kinase assay430 nM-[6]
IRF3 Phosphorylation Western Blot (Bone-marrow-derived macrophages)2 µMMousePrevention of poly(I:C)-induced phosphorylation.
IFNβ Production ELISA (Macrophages)1 nM - 10 µMMousePrevention of IFNβ production.
Autophagy Inhibition Western Blot (Mouse Embryonic Fibroblasts)10 µMMouseBlockade of autophagic flux.[2][4]

Signaling Pathways

MRT67307 primarily targets two critical signaling pathways: the TBK1/IKKε-mediated innate immune response and the ULK1/2-mediated autophagy pathway.

TBK1_IKKe_Signaling cluster_0 Upstream Activation cluster_1 TBK1/IKKε Complex cluster_2 Downstream Signaling TLRs TLRs / RLRs Adaptors TRIF / MAVS TLRs->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates MRT67307 MRT67307 MRT67307->TBK1_IKKe inhibits p_IRF3 p-IRF3 (dimerization) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates ISGs Type I IFN & ISG Expression Nucleus->ISGs transcription

TBK1/IKKε signaling pathway inhibition by MRT67307.

Autophagy_Signaling cluster_0 Upstream Regulation cluster_1 ULK1/2 Complex cluster_2 Autophagosome Formation mTORC1 mTORC1 ULK1_2 ULK1 / ULK2 mTORC1->ULK1_2 inhibits Nutrient_Stress Nutrient Stress Nutrient_Stress->mTORC1 Beclin1_Complex Beclin-1 Complex (VPS34) ULK1_2->Beclin1_Complex activates MRT67307 MRT67307 MRT67307->ULK1_2 inhibits Phagophore Phagophore Initiation Beclin1_Complex->Phagophore LC3_Lipidation LC3-I to LC3-II Conversion Phagophore->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome

ULK1/2-mediated autophagy pathway inhibition by MRT67307.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for TBK1/IKKε/ULK1/ULK2

This protocol is designed to determine the IC50 of MRT67307 against its target kinases in a cell-free system.

Materials:

  • Recombinant human TBK1, IKKε, ULK1, or ULK2

  • Substrate (e.g., myelin basic protein for TBK1/IKKε, recombinant ATG13 for ULK1/2)

  • MRT67307

  • Kinase assay buffer (50 mM Tris/HCl pH 7.5, 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate)[2]

  • [γ-³²P]ATP[2]

  • SDS-PAGE equipment and reagents

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of MRT67307 in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a microcentrifuge tube, combine the kinase, substrate, and MRT67307 (or DMSO vehicle control) in the kinase assay buffer.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[2]

  • Incubate the reaction for 15 minutes at 30°C.[2]

  • Terminate the reaction by adding SDS loading buffer.

  • Boil the samples for 5 minutes at 100°C.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the radioactive signal using a phosphorimager to quantify substrate phosphorylation.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the MRT67307 concentration.

Protocol 2: Inhibition of IRF3 Phosphorylation in Macrophages

This protocol details the assessment of MRT67307's ability to inhibit TBK1/IKKε-mediated IRF3 phosphorylation in a cellular context.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or a relevant macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MRT67307

  • Stimulant: Poly(I:C) or Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Western blot equipment and reagents

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed macrophages in 6-well plates and grow to 80-90% confluency.

  • Prepare a range of MRT67307 concentrations in complete culture medium (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).

  • Pre-treat the cells with the different concentrations of MRT67307 or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) or LPS (e.g., 100 ng/mL) for 30-60 minutes to induce IRF3 phosphorylation.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with lysis buffer, scrape, and collect the lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform Western blotting: a. Normalize protein amounts, prepare samples with Laemmli buffer, and boil. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.

  • Quantify band intensities for phospho-IRF3 and total IRF3. The optimal working concentration will be the lowest concentration that significantly inhibits IRF3 phosphorylation without affecting cell viability.

Protocol 3: Measuring Autophagic Flux Inhibition

This protocol measures the effect of MRT67307 on autophagic flux by monitoring the levels of LC3-II, a marker for autophagosomes.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

  • Complete culture medium (DMEM) and starvation medium (Earle's Balanced Salt Solution - EBSS)

  • MRT67307

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot reagents as described in Protocol 2

  • Primary antibodies: anti-LC3B, anti-β-actin

Procedure:

  • Seed cells in 6-well plates to achieve 70-80% confluency.

  • Prepare four experimental groups for each MRT67307 concentration to be tested (e.g., 1, 5, 10, 20 µM) and a vehicle control:

    • Group 1: Untreated (complete medium)

    • Group 2: MRT67307 in complete medium

    • Group 3: MRT67307 in complete medium + lysosomal inhibitor

    • Group 4: Vehicle control in complete medium + lysosomal inhibitor

  • Treat cells with the corresponding concentrations of MRT67307 or vehicle for a predetermined time (e.g., 2-4 hours).

  • For the last 2 hours of treatment, add a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1) to groups 3 and 4.[2]

  • To induce autophagy, you can optionally replace the complete medium with EBSS for the last 1-2 hours of the experiment.[2]

  • Wash, lyse the cells, and perform Western blotting as described in Protocol 2.

  • Probe the membrane with anti-LC3B and a loading control antibody. Two bands for LC3 will be visible: LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated).

  • Analyze the results: Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. Inhibition of autophagy by MRT67307 will result in a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of MRT67307 to its target proteins (e.g., TBK1 or ULK1) in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Western_Blot 5. Western Blot (Quantify Soluble Target) Centrifugation->Western_Blot Analysis 6. Data Analysis (Plot Melting Curve) Western_Blot->Analysis

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

  • Cell line expressing the target protein (e.g., TBK1 or ULK1)

  • Complete culture medium

  • MRT67307 and vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Western blot reagents as described in Protocol 2

  • Primary antibody against the target protein (e.g., anti-TBK1 or anti-ULK1)

Procedure:

  • Cell Treatment: a. Grow cells to 80-90% confluency. b. Treat one set of cells with the desired concentration of MRT67307 and another with vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: a. Harvest and resuspend the cells in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[7]

  • Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7] b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[7] c. Carefully collect the supernatant.

  • Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Perform Western blotting on the soluble fractions, probing for the target protein (TBK1 or ULK1).

  • Data Analysis: a. Quantify the band intensities at each temperature for both MRT67307-treated and vehicle-treated samples. b. Plot the percentage of soluble protein remaining against the temperature for both conditions. c. A shift in the melting curve to a higher temperature in the presence of MRT67307 indicates target engagement.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively utilize MRT67307 in their experiments. By systematically performing dose-response studies and validating target engagement, scientists can confidently determine the optimal working concentrations of MRT67307 for their specific research questions, leading to a deeper understanding of the roles of TBK1, IKKε, and ULK1/2 in health and disease.

References

Utilizing MRT67307 for the Investigation of IRF3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 3 (IRF3) is a critical transcription factor in the innate immune system, orchestrating the production of type I interferons (IFNs) in response to pathogenic invasion. The activation of IRF3 is tightly regulated by phosphorylation, primarily mediated by the kinases TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). MRT67307 has emerged as a potent and specific small molecule inhibitor of both TBK1 and IKKε, making it an invaluable tool for dissecting the signaling pathways leading to IRF3 activation. This document provides detailed application notes and experimental protocols for utilizing MRT67307 to study IRF3 phosphorylation in a research setting.

Introduction

The innate immune response forms the first line of defense against microbial pathogens. A key event in this response is the activation of the transcription factor IRF3, which, upon phosphorylation, dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other antiviral genes.[1][2][3] The phosphorylation of IRF3 is a pivotal step, primarily catalyzed by the non-canonical IκB kinases, TBK1 and IKKε.[2][4][5]

MRT67307 is a potent, reversible, and ATP-competitive dual inhibitor of TBK1 and IKKε.[6] Its specificity for these kinases, with minimal off-target effects on the canonical IKKs (IKKα and IKKβ) involved in NF-κB signaling, makes it a superior tool for specifically probing the TBK1/IKKε-IRF3 signaling axis.[4][7] These application notes provide a comprehensive guide for researchers on the effective use of MRT67307 to inhibit IRF3 phosphorylation and study its downstream consequences.

Quantitative Data

The following table summarizes the key quantitative parameters of MRT67307, providing a quick reference for experimental design.

ParameterValueKinase Target(s)Assay ConditionsReference(s)
IC50 19 nMTBK1In vitro kinase assay (0.1 mM ATP)[7][8][9][10]
160 nMIKKεIn vitro kinase assay (0.1 mM ATP)[7][8][9][10]
45 nMULK1Not specified[7]
38 nMULK2Not specified[7]
Effective Concentration 1 - 20 µMTBK1/IKKεCell culture assays[4]
2 µMTBK1/IKKεPrevention of IRF3 phosphorylation in BMDMs[7][10]
Selectivity >10 µMIKKα, IKKβIn vitro kinase assay[7][9][10]

Signaling Pathway and Mechanism of Action

MRT67307 specifically inhibits the kinase activity of TBK1 and IKKε, which are central to the IRF3 activation pathway. Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs), a signaling cascade is initiated that leads to the recruitment and activation of TBK1 and IKKε. These kinases then directly phosphorylate IRF3 at specific serine/threonine residues in its C-terminal domain.[2][11] This phosphorylation event induces a conformational change in IRF3, leading to its dimerization, nuclear translocation, and subsequent binding to IFN-stimulated response elements (ISREs) in the promoters of target genes, including IFN-β. MRT67307, by inhibiting TBK1 and IKKε, prevents the initial phosphorylation of IRF3, thereby blocking its activation and the downstream inflammatory response.[4][5]

IRF3_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., dsRNA, LPS) PRRs PRRs (e.g., TLR3, RIG-I) PAMPs->PRRs TBK1_IKKe TBK1 / IKKε PRRs->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation ISRE ISRE pIRF3_nuc->ISRE Binding IFN_beta IFN-β Gene Expression ISRE->IFN_beta MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibition Protocol_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate BMDMs pretreat Pre-treat with MRT67307 (or DMSO) for 1h plate_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify western Western Blot for p-IRF3, IRF3, etc. quantify->western Logical_Relationships cluster_primary_targets Primary Targets cluster_downstream_effects Downstream Effects cluster_other_targets Other Known Targets cluster_unaffected_pathways Unaffected Pathways MRT67307 MRT67307 TBK1 TBK1 MRT67307->TBK1 IKKe IKKε MRT67307->IKKe ULK1_2 ULK1/2 MRT67307->ULK1_2 Inhibition NFkB Canonical NF-κB MRT67307->NFkB No significant effect IRF3_phos ↓ IRF3 Phosphorylation TBK1->IRF3_phos IKKe->IRF3_phos IFN_prod ↓ Type I IFN Production IRF3_phos->IFN_prod

References

Application Notes and Protocols for MRT67307 in Innate Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key kinases in the innate immune signaling pathways.[1][2][3][4] These kinases are crucial for the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[4] MRT67307 has been demonstrated to effectively block the secretion of pro-inflammatory cytokines, making it a valuable tool for investigating innate immunity and inflammatory processes.[4] Notably, it does not inhibit the canonical IKKs, IKKα or IKKβ, at concentrations where it effectively inhibits TBK1 and IKKε.[2][3] Additionally, MRT67307 is a potent inhibitor of ULK1 and ULK2, key regulators of autophagy, providing a tool to explore the crosstalk between innate immunity and autophagy.[1][5][6]

These application notes provide a comprehensive overview of MRT67307, including its mechanism of action, key experimental protocols, and relevant quantitative data to facilitate its use in research and drug development.

Data Presentation

Table 1: Inhibitory Activity of MRT67307

Target KinaseIC50 ValueAssay ConditionsReference
TBK119 nM0.1 mM ATP, in vitro[1][3]
IKKε160 nM0.1 mM ATP, in vitro[1][3]
ULK145 nMin vitro[1][6]
ULK238 nMin vitro[1][6]
IKKα>10 µMin vitro[1][3]
IKKβ>10 µMin vitro[1][3]

Table 2: Cellular Effects of MRT67307

Cell TypeConcentrationEffectReference
Bone-marrow-derived macrophages (BMDMs)2 µMPrevents phosphorylation of IRF3[1]
Macrophages1 nM - 10 µMPrevents the production of IFNβ[1]
Peripheral blood mononuclear cells (PBMCs)Not specifiedDid not trigger pro-inflammatory cytokine production (IL-1β, IL-6, TNFα)[7]
CD4+ T cells from HIV+ individuals4 µMSignificantly induced viral reactivation[7]
293T cells5 µMAbrogates TBK1/IKKε-induced CYLD phosphorylation[1]
Mouse embryonic fibroblasts (MEFs)10 µMBlocks autophagy[1]

Signaling Pathways

MRT67307_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Sensors / Adaptors cluster_kinases Kinase Cascade cluster_transcription Transcription Factor cluster_downstream Downstream Effects dsDNA dsDNA cGAS cGAS dsDNA->cGAS dsRNA dsRNA (poly(I:C)) TLR3 TLR3 dsRNA->TLR3 LPS LPS TLR4 TLR4 LPS->TLR4 STING STING cGAS->STING TRIF TRIF TLR3->TRIF TLR4->TRIF TBK1 TBK1 STING->TBK1 IKKe IKKε STING->IKKe TRIF->TBK1 TRIF->IKKe IRF3 IRF3 TBK1->IRF3 P IKKe->IRF3 P pIRF3 p-IRF3 IFNs Type I IFNs (IFNβ) pIRF3->IFNs Transcription Cytokines Pro-inflammatory Cytokines pIRF3->Cytokines Transcription MRT67307 MRT67307 MRT67307->TBK1 MRT67307->IKKe

Autophagy_Inhibition_Pathway cluster_upstream_autophagy Upstream Signals cluster_ulk_complex ULK Complex cluster_downstream_autophagy Downstream Effect mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition ATG13 ATG13 ULK1->ATG13 P ULK2 ULK2 ULK2->ATG13 P Autophagy Autophagy ATG13->Autophagy Initiation MRT67307 MRT67307 MRT67307->ULK1 MRT67307->ULK2

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for TBK1/IKKε Inhibition

This protocol is adapted from standard kinase assay methodologies.

Objective: To determine the IC50 value of MRT67307 for TBK1 or IKKε.

Materials:

  • Recombinant active TBK1 or IKKε kinase

  • Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)

  • MRT67307

  • Kinase assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate)[8]

  • [γ-³²P]ATP[8]

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of MRT67307 in DMSO.

  • In a microcentrifuge tube, combine the kinase, substrate, and kinase assay buffer.

  • Add the diluted MRT67307 or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

  • Incubate the reaction at 30°C for 15 minutes.[8]

  • Terminate the reaction by adding SDS-PAGE loading buffer.[8]

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensities and calculate the percentage of inhibition for each concentration of MRT67307.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Inhibition of IRF3 Phosphorylation in Macrophages

This protocol describes how to assess the effect of MRT67307 on the activation of a key downstream target of TBK1/IKKε.

Objective: To evaluate the ability of MRT67307 to inhibit IRF3 phosphorylation in response to an innate immune stimulus.

Materials:

  • Bone-marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or poly(I:C)

  • MRT67307

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Plate BMDMs in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of MRT67307 (e.g., 0.1, 0.5, 1, 2 µM) or DMSO for 1 hour.[9]

  • Stimulate the cells with an appropriate innate immune ligand (e.g., 100 ng/mL LPS) for the desired time (e.g., 1-2 hours).[9]

  • Wash the cells with ice-old PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blotting with antibodies against phospho-IRF3, total IRF3, and a loading control (e.g., β-actin).

  • Visualize the protein bands using an appropriate detection system.

  • Analyze the band intensities to determine the effect of MRT67307 on IRF3 phosphorylation.

Experimental_Workflow_IRF3_Phosphorylation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Macrophages pretreat Pre-treat with MRT67307 or DMSO (1 hr) plate_cells->pretreat stimulate Stimulate with LPS or poly(I:C) (1-2 hr) pretreat->stimulate lyse Cell Lysis stimulate->lyse western_blot Western Blot (p-IRF3, IRF3, Actin) lyse->western_blot analyze Analyze Results western_blot->analyze

Protocol 3: Measurement of Cytokine Production

This protocol allows for the quantification of the downstream effects of TBK1/IKKε inhibition.

Objective: To measure the effect of MRT67307 on the production of pro-inflammatory cytokines.

Materials:

  • Immune cells (e.g., PBMCs, BMDMs)

  • Complete cell culture medium

  • Innate immune stimulus (e.g., LPS)

  • MRT67307

  • ELISA kits for the cytokines of interest (e.g., IFNβ, TNFα, IL-6, IL-1β)

  • 96-well plates

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with MRT67307 or DMSO for 1 hour.

  • Stimulate the cells with the appropriate ligand.

  • Incubate for a suitable time to allow for cytokine production (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Perform ELISA for the desired cytokines according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Concluding Remarks

MRT67307 is a versatile and potent research tool for dissecting the roles of TBK1, IKKε, and ULK1/2 in various cellular processes. Its specificity for the non-canonical IKKs makes it particularly useful for studying innate immune signaling pathways without directly affecting the canonical NF-κB pathway. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding the complex interplay between innate immunity, autophagy, and disease. As with any inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of results.[10]

References

Application of MRT67307 in Autophagy Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and specific inhibitor of several key kinases, including Unc-51 like autophagy activating kinase 1 (ULK1), ULK2, TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε).[1][2] Within the context of cellular quality control, MRT67307 is a valuable tool for studying the intricate process of autophagy. Autophagy is a catabolic process essential for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3][4] MRT67307's primary mechanism in modulating autophagy is through the direct inhibition of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagosome formation.[2][3][4] This document provides detailed application notes and protocols for the use of MRT67307 as an autophagy inhibitor in various in vitro assays.

Mechanism of Action

MRT67307 exerts its inhibitory effect on autophagy by targeting the ULK1 kinase complex, which is a critical initiator of the autophagy cascade.[3][4] Under normal conditions, the mTORC1 complex phosphorylates and inactivates ULK1.[5] During cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1.[5] Activated ULK1 then phosphorylates multiple downstream targets, including ATG13 and FIP200, to initiate the formation of the phagophore, the precursor to the autophagosome.[3][6] MRT67307 directly inhibits the kinase activity of ULK1, thereby preventing these initial phosphorylation events and effectively blocking the induction of autophagy.[3][4]

Data Presentation

The following table summarizes the key quantitative data for MRT67307's activity and its application in cell-based autophagy assays.

ParameterValueCell Type/SystemReference
IC50 (ULK1) 45 nMIn vitro[1]
IC50 (ULK2) 38 nMIn vitro[1]
IC50 (TBK1) 19 nMIn vitro[1]
IC50 (IKKε) 160 nMIn vitro[1]
Effective Concentration (in cells) 1 - 10 µMMouse Embryonic Fibroblasts (MEFs)[1][3]
Treatment Time 1 - 4 hoursMEFs, 293T cells[1][3]

Signaling Pathway Diagram

MRT67307_Mechanism_of_Action cluster_0 Autophagy Induction cluster_1 Inhibition by MRT67307 mTORC1 mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome initiates Stress Cellular Stress (e.g., Starvation) Stress->mTORC1 inhibits MRT67307 MRT67307 MRT67307->ULK1_complex inhibits

Caption: Mechanism of MRT67307 in blocking autophagy initiation.

Experimental Protocols

LC3 Turnover Assay by Western Blot

This assay measures autophagic flux by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels in the presence of a lysosomal inhibitor like bafilomycin A1, compared to its absence, indicates active autophagic flux. MRT67307 is used to demonstrate the inhibition of this flux.

Materials:

  • Cells of interest (e.g., MEFs, HeLa)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • MRT67307 (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-LC3, anti-p62, anti-β-actin (or other loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with MRT67307 at the desired concentration (e.g., 10 µM) or DMSO for a pre-determined time (e.g., 1 hour).[3]

  • Induce autophagy by replacing the complete medium with starvation medium (EBSS).

  • For measuring autophagic flux, treat a subset of cells with bafilomycin A1 (e.g., 50 nM) for the final 1-2 hours of the starvation period.[3]

  • After the incubation period, wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and image the results.

Expected Results:

  • Control (DMSO): Starvation will induce an increase in LC3-II. The addition of bafilomycin A1 will lead to a further accumulation of LC3-II, indicating active autophagic flux.

  • MRT67307: Treatment with MRT67307 will prevent the starvation-induced increase in LC3-II, and there will be no significant accumulation of LC3-II even in the presence of bafilomycin A1, demonstrating a blockage of autophagic flux.[3]

p62/SQSTM1 Degradation Assay by Western Blot

p62, also known as sequestosome 1 (SQSTM1), is a protein that is selectively degraded by autophagy. Therefore, its accumulation can indicate an inhibition of autophagy.

Protocol: The protocol is similar to the LC3 turnover assay. The same cell lysates can be used.

  • Follow steps 1-7 of the LC3 Turnover Assay protocol.

  • After blocking, incubate the membrane with a primary antibody against p62.

  • Proceed with washing, secondary antibody incubation, and imaging as described above.

Expected Results:

  • Control (DMSO): Upon autophagy induction (e.g., by starvation), p62 levels are expected to decrease as it is degraded.

  • MRT67307: In cells treated with MRT67307, the degradation of p62 will be inhibited, leading to an accumulation of p62 protein compared to the control.[7][8]

GFP-LC3 Puncta Formation by Fluorescence Microscopy

This assay visualizes the formation of autophagosomes by monitoring the localization of a fluorescently tagged LC3 protein.

Materials:

  • Cells stably expressing GFP-LC3

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Protocol:

  • Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treat the cells with MRT67307 (e.g., 10 µM) or DMSO for 1 hour.[3]

  • Induce autophagy by incubating the cells in starvation medium.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell.

Expected Results:

  • Control (DMSO): Starvation will induce the formation of distinct GFP-LC3 puncta, representing autophagosomes.

  • MRT67307: MRT67307 treatment will significantly reduce the number of starvation-induced GFP-LC3 puncta, indicating the inhibition of autophagosome formation.[3]

Experimental Workflow Diagram

Autophagy_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Seed Cells treatment Treat with MRT67307 or DMSO (Vehicle) start->treatment induction Induce Autophagy (e.g., Starvation) treatment->induction baf Add Bafilomycin A1 (for flux measurement) induction->baf analysis Analysis induction->analysis baf->analysis wb Western Blot (LC3-II, p62) analysis->wb microscopy Fluorescence Microscopy (GFP-LC3 Puncta) analysis->microscopy

Caption: General workflow for autophagy inhibition assays using MRT67307.

Conclusion

MRT67307 is a powerful pharmacological tool for investigating the role of ULK1-dependent autophagy in various biological processes. By effectively blocking the initial stages of autophagosome formation, it allows researchers to dissect the functional consequences of impaired autophagy. The protocols outlined in this document provide a framework for utilizing MRT67307 to study autophagy inhibition in a quantitative and reproducible manner. As with any inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results.

References

Application Notes and Protocols for MRT67307 Dihydrochloride in Cytokine Production Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 dihydrochloride is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key kinases in the innate immune signaling pathways.[1][2][3][4][5][6] These kinases play a crucial role in the production of type I interferons (IFNs) and other inflammatory cytokines by phosphorylating and activating the transcription factor IRF3 (interferon regulatory factor 3).[5][7] By inhibiting TBK1 and IKKε, MRT67307 effectively blocks the phosphorylation of IRF3, leading to a reduction in the expression of IFN-stimulated genes and the secretion of pro-inflammatory cytokines.[1][5][7] This makes MRT67307 an invaluable tool for studying the role of the TBK1/IKKε signaling axis in various inflammatory and autoimmune diseases, as well as in the host response to viral and bacterial infections.[5][8]

Mechanism of Action

MRT67307 is a reversible kinase inhibitor that specifically targets the ATP-binding pocket of TBK1 and IKKε.[7] It does not significantly inhibit the canonical IKKs, IKKα or IKKβ, which are central to the NF-κB signaling pathway, thus allowing for the specific investigation of the TBK1/IKKε-IRF3 axis.[1][7] It is important to note that MRT67307 also potently inhibits ULK1 and ULK2, key regulators of autophagy, which should be considered when designing and interpreting experiments.[1][2][3][4]

Data Presentation

In Vitro Inhibitory Activity of MRT67307
Target KinaseIC50 (nM)Notes
TBK119Assayed at 0.1 mM ATP.[1][2][3][4][6]
IKKε160Assayed at 0.1 mM ATP.[1][2][3][4][6]
ULK145Off-target effect.[1][2][4]
ULK238Off-target effect.[1][2][4]
IKKα>10,000Demonstrates high selectivity over canonical IKKs.[1][2][4]
IKKβ>10,000Demonstrates high selectivity over canonical IKKs.[1][2][4]
Cellular Activity of MRT67307
Cell TypeAssayEffective ConcentrationEffect
Bone-marrow-derived macrophages (BMDMs)IRF3 Phosphorylation2 µMPrevents phosphorylation of IRF3.[1][4]
MacrophagesIFNβ Production1 nM - 10 µMPrevents the production of IFNβ.[1][4]
293T cellsCYLD Phosphorylation5 µMAbrogates TBK1/IKKε-induced CYLD phosphorylation.[1][4]
Mouse embryonic fibroblasts (MEFs)Autophagy10 µMBlocks autophagy.[1][4]

Mandatory Visualizations

MRT67307_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs, STING) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibition pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) Cytokine_Genes Cytokine Gene Transcription (e.g., IFNβ) pIRF3->Cytokine_Genes Cytokine_Production Cytokine Production Cytokine_Genes->Cytokine_Production Experimental_Workflow cluster_analysis Downstream Analysis Cell_Seeding 1. Seed Cells (e.g., Macrophages) MRT_Pretreatment 2. Pre-treat with MRT67307 (or vehicle control) Cell_Seeding->MRT_Pretreatment Stimulation 3. Stimulate with (e.g., LPS, poly(I:C)) MRT_Pretreatment->Stimulation Incubation 4. Incubate for Defined Period Stimulation->Incubation Sample_Collection 5. Collect Supernatant and/or Cell Lysate Incubation->Sample_Collection ELISA Cytokine Quantification (ELISA) Sample_Collection->ELISA Western_Blot Protein Phosphorylation (Western Blot) Sample_Collection->Western_Blot

References

Application Notes and Protocols for In Vivo MRT67307 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the innate immune response.[1][2] Additionally, MRT67307 is a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, central components of the autophagy pathway.[1][2][3] This dual activity makes MRT67307 a valuable tool for investigating the interplay between inflammatory and autophagic processes in various disease models. These application notes provide detailed protocols for the in vivo use of MRT67307 in preclinical research settings, including cancer, pancreatitis, and neuroinflammation models.

Data Presentation

In Vitro Inhibitory Activity of MRT67307
TargetIC50 (nM)Reference
TBK119[1]
IKKε160[1]
ULK145[3]
ULK238[3]
In Vivo Formulation and Administration of MRT67307
ParameterDetailsReference
Formulation for Oral Administration Homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 5 mg/mL)[1]
Formulation for Intraperitoneal (IP) Injection 1. Dissolve in DMSO to create a stock solution. 2. Dilute with PEG300, Tween80, and ddH2O. Example: 50 µL of 92 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH2O[1]
Reported In Vivo Administration Route Intraperitoneal (IP) injection[4]
Reported In Vivo Dosing Schedule Daily injections for 3 consecutive days[4]

Signaling Pathways and Experimental Workflows

MRT67307 Signaling Pathway Inhibition

MRT67307_Signaling_Pathway cluster_innate_immunity Innate Immunity cluster_autophagy Autophagy TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe IKKε IKKe->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces ULK1 ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome initiates ULK2 ULK2 ULK2->Autophagosome initiates MRT67307 MRT67307 MRT67307->TBK1 inhibits MRT67307->IKKe inhibits MRT67307->ULK1 inhibits MRT67307->ULK2 inhibits

Caption: MRT67307 inhibits both innate immunity and autophagy signaling pathways.

General In Vivo Experimental Workflow for MRT67307 Treatment

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model 1. Animal Model Selection (e.g., Xenograft, Pancreatitis, Neuroinflammation) group_allocation 2. Group Allocation (Vehicle Control, MRT67307 Treatment) animal_model->group_allocation drug_prep 3. MRT67307 Formulation group_allocation->drug_prep administration 4. Administration (e.g., IP, Oral) & Dosing Schedule drug_prep->administration monitoring 5. Monitor Animal Health & Tumor Growth (if applicable) administration->monitoring tissue_collection 6. Tissue/Tumor Collection monitoring->tissue_collection analysis 7. Analysis (e.g., Histology, Western Blot, Cytokine Profiling) tissue_collection->analysis

Caption: A generalized workflow for in vivo studies involving MRT67307.

Experimental Protocols

Protocol 1: MRT67307 Treatment in a Cancer Xenograft Mouse Model

This protocol describes the use of MRT67307 in a subcutaneous xenograft model to evaluate its anti-tumor efficacy.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Matrigel® (optional)

  • MRT67307

  • Vehicle components (DMSO, PEG300, Tween80, sterile water)

  • Calipers and animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to approximately 80% confluency.

    • Harvest, wash, and resuspend cells in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • (Optional) Mix cell suspension 1:1 with Matrigel®.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

    • Monitor mice for tumor formation.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Prepare the MRT67307 formulation and vehicle control as described in the data table.

    • Administer MRT67307 or vehicle via intraperitoneal injection daily for a predetermined period (e.g., 3-5 consecutive days, followed by a break, and repeat). A starting dose of 10-50 mg/kg can be considered, but should be optimized in a pilot study.

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Process tumors for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for markers of proliferation like Ki67 or apoptosis like cleaved caspase-3), and western blotting to assess target engagement (e.g., phosphorylation of TBK1 or ULK1 substrates).

Protocol 2: MRT67307 Treatment in a Cerulein-Induced Pancreatitis Mouse Model

This protocol outlines the use of MRT67307 to investigate its effect on inflammation in an acute pancreatitis model.

Materials:

  • C57BL/6 mice

  • Cerulein

  • MRT67307

  • Vehicle components

  • Materials for tissue collection and analysis (e.g., serum collection tubes, formalin, RNA stabilization solution)

Procedure:

  • Induction of Pancreatitis:

    • Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (50 µg/kg) for a total of 6-8 hours.

    • Administer saline to the control group.

  • Treatment:

    • Administer MRT67307 (e.g., 10-50 mg/kg, IP) or vehicle control 30-60 minutes prior to the first cerulein injection.

    • A second dose of MRT67307 may be administered midway through the cerulein injections.

  • Endpoint Analysis:

    • Euthanize mice at a specified time point after the last cerulein injection (e.g., 6-24 hours).

    • Collect blood via cardiac puncture for serum amylase and lipase analysis.

    • Harvest the pancreas and other organs (e.g., lung, spleen).

    • Fix a portion of the pancreas in 10% neutral buffered formalin for histological evaluation (edema, inflammation, and acinar cell necrosis).

    • Snap-freeze another portion of the pancreas in liquid nitrogen for analysis of inflammatory markers (e.g., cytokine and chemokine expression by qPCR or ELISA) and western blotting to assess the phosphorylation status of TBK1/IKKε and ULK1 pathway components.

Protocol 3: MRT67307 Treatment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol details the use of MRT67307 to assess its potential to mitigate neuroinflammation.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • MRT67307

  • Vehicle components

  • Materials for brain tissue collection and analysis

Procedure:

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response leading to neuroinflammation.

    • Administer saline to the control group.

  • Treatment:

    • Administer MRT67307 (e.g., 10-50 mg/kg, IP) or vehicle control 30-60 minutes prior to the LPS injection.

  • Endpoint Analysis:

    • Euthanize mice at a specified time point after LPS injection (e.g., 4-24 hours).

    • Perfuse mice with ice-cold PBS.

    • Collect brain tissue.

    • Fix one hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial and astrocyte activation (e.g., Iba1 and GFAP staining).

    • Use the other hemisphere for biochemical analyses, such as measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR, and for western blotting to confirm target engagement by MRT67307 in the brain.

Disclaimer: These protocols provide a general framework. Researchers should optimize dosages, treatment schedules, and endpoints based on their specific experimental goals and in accordance with institutional animal care and use guidelines. A pilot study to determine the maximum tolerated dose and optimal therapeutic window for MRT67307 in the chosen animal model is highly recommended.

References

Troubleshooting & Optimization

MRT67307 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT67307 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.

Troubleshooting Guide: Solubility Issues

This compound can present solubility challenges. The following guide provides solutions to common issues to help you prepare clear, ready-to-use solutions.

Common Solubility Problems and Solutions
IssuePotential CauseRecommended Solution
Precipitation in aqueous solution The compound has limited solubility in purely aqueous buffers.Prepare a high-concentration stock solution in an organic solvent like DMSO first, then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Cloudiness or precipitation in DMSO stock The DMSO may have absorbed moisture, reducing its solvating power. MRT67307 may also require energy to dissolve fully.Use fresh, anhydrous (hygroscopic) DMSO.[1] Briefly warm the solution at 37°C or use an ultrasonic bath to aid dissolution.[2]
Incomplete dissolution The compound has not fully dissolved in the chosen solvent at the desired concentration.Decrease the concentration of the solution. Alternatively, for DMSO, gentle warming and sonication can facilitate dissolution.[1][2]
Phase separation in in vivo formulations Improper mixing of solvents or reaching the solubility limit in the vehicle.Prepare the formulation by adding and thoroughly mixing each solvent sequentially.[1][3][4] If precipitation occurs, gentle heating and sonication can be used.[1]

Solubility Data

The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes reported solubility data for quick reference.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 53.75 - 100 mg/mL[1][3]100 - 215.24 mM[1]Ultrasonic treatment may be required.[1] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][3][4]
Water 10.75 - 92 mg/mL[3][5]~20 mMGentle warming may be necessary.[5]
Ethanol 30.67 - 92 mg/mL[3][5]-
DMF 5 mg/mL[6]-
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL[6]-

Molecular weight of this compound is approximately 537.52 g/mol , and the free base is 464.60 g/mol . Calculations for molarity should be based on the specific form of the compound used.[6]

Experimental Protocols

Detailed methodologies for preparing solutions for both in vitro and in vivo studies are provided below.

Preparation of Stock Solutions for In Vitro Use
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[1]

  • Dissolution: Vortex the solution thoroughly. If precipitation or cloudiness is observed, use an ultrasonic bath or warm the solution briefly at 37°C until the solution is clear.[1][2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year for optimal stability.[3]

Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 1 µM to 20 µM).[7] Mix thoroughly by gentle inversion or pipetting.

  • Application: Add the final working solution to your cell culture. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Preparation of Formulations for In Vivo Use

Formulation 1: PEG300, Tween-80, and Saline

  • Initial Dissolution: Prepare a concentrated stock solution of MRT67307 in DMSO (e.g., 25 mg/mL).[1]

  • Vehicle Preparation: In a separate sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

    • 40% PEG300

    • 5% Tween-80

  • Final Formulation: Add 10% of the DMSO stock solution to the PEG300/Tween-80 mixture and mix until clear. Finally, add 45% saline to reach the final volume.[1] The resulting solution should be clear.

Formulation 2: Corn Oil

  • Initial Dissolution: Prepare a stock solution of MRT67307 in DMSO (e.g., 25 mg/mL).[1]

  • Final Formulation: Add 10% of the DMSO stock solution to 90% corn oil and mix thoroughly.[1]

Note: For in vivo formulations, it is crucial to use sterile components and aseptic techniques. The prepared formulation should be used immediately.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: DMSO is the most recommended solvent for preparing high-concentration stock solutions of this compound, with reported solubility up to 100 mM.[1] It is crucial to use anhydrous, high-purity DMSO as the compound's solubility can be significantly impacted by absorbed moisture.[1][3][4]

Q2: My this compound is not dissolving completely in water, what should I do?

A2: While this compound is reported to be soluble in water up to about 20 mM, you may encounter difficulties. To improve solubility, you can try gentle warming.[5] For cell-based assays, the best practice is to first dissolve the compound in DMSO to create a concentrated stock and then dilute this stock into your aqueous buffer or cell culture medium to the final working concentration.

Q3: How should I store my this compound solutions?

A3: For long-term storage, it is recommended to store the powdered compound at -20°C for up to 3 years.[3] Once dissolved in a solvent like DMSO, aliquot the stock solution and store it at -80°C for up to one year or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, both sonication and gentle heating (e.g., at 37°C) can be used to aid the dissolution of this compound, particularly in DMSO.[1][2]

Q5: What is the mechanism of action of MRT67307?

A5: MRT67307 is a dual inhibitor of IKKε (IKBKE) and TBK1 (TANK-binding kinase 1), with IC50 values of 160 nM and 19 nM, respectively.[1][3][4] It also potently inhibits ULK1 and ULK2, key kinases in the autophagy pathway, with IC50 values of 45 nM and 38 nM, respectively.[1][8] By inhibiting TBK1/IKKε, it prevents the phosphorylation of IRF3 and subsequent inflammatory responses.[7][9] Its inhibition of ULK1/2 leads to a blockage of autophagy.[8]

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolving This compound issue Is the solution clear? start->issue precipitate Precipitation or Cloudiness Observed issue->precipitate No success Solution is ready for use. issue->success Yes solvent_check Using DMSO? precipitate->solvent_check dmso_solution Use fresh, anhydrous DMSO. Apply sonication or gentle warming (37°C). solvent_check->dmso_solution Yes aqueous_solution Prepare a concentrated stock in DMSO first, then dilute in aqueous buffer. solvent_check->aqueous_solution No recheck Is the solution clear now? dmso_solution->recheck aqueous_solution->recheck recheck->success Yes fail Consider reducing concentration or trying an alternative solvent system. recheck->fail No

Caption: Troubleshooting workflow for this compound solubility.

MRT67307 Signaling Pathway Inhibition

G cluster_0 Inflammatory Response Pathway cluster_1 Autophagy Pathway TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 IKKe IKKε IKKe->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Inflammation Inflammatory Cytokine Production pIRF3->Inflammation ULK1 ULK1 Autophagy_initiation Autophagy Initiation ULK1->Autophagy_initiation ULK2 ULK2 ULK2->Autophagy_initiation MRT67307 MRT67307 MRT67307->TBK1 MRT67307->IKKe MRT67307->ULK1 MRT67307->ULK2

Caption: MRT67307 inhibits TBK1/IKKε and ULK1/ULK2 signaling pathways.

References

MRT67307 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of MRT67307 in experimental settings. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is MRT67307 and what are its primary targets?

MRT67307 is a potent, reversible, and dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2][3][4][5]. It also demonstrates highly potent inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are key components of the autophagy pathway[1][3][4][5]. Due to its inhibitory action, MRT67307 is a valuable tool for studying inflammatory signaling pathways and autophagy[6][7]. It has been shown to prevent the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of pro-inflammatory cytokines like IFNβ[4][7][8].

Q2: What are the recommended solvents for dissolving MRT67307?

MRT67307 is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is highly recommended[1][9]. The dihydrochloride salt form of MRT67307 is also soluble in water[9]. For in vivo applications, specific formulations using a combination of solvents are necessary to ensure solubility and bioavailability[1].

Q3: How should MRT67307 be stored to ensure its stability?

Proper storage is critical for maintaining the stability and activity of MRT67307.

  • Lyophilized Powder: Store desiccated at -20°C for up to 3 years[2][4][5]. Some suppliers also indicate storage at room temperature is acceptable if desiccated[9].

  • Stock Solutions:

    • Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year[1][4][5].

    • It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound[1][4][5].

    • Reconstituted product is noted to be stable for at least 3 months at -20°C[3].

Q4: Are there any known off-target effects of MRT67307?

While MRT67307 is selective for TBK1/IKKε and ULK1/2, it does not inhibit the canonical IKKα or IKKβ kinases involved in NF-κB activation[1][3]. However, some studies have noted that at higher concentrations, off-target effects can occur. For instance, some reports indicate that MRT67307 can induce the phosphorylation of TBK1 at concentrations of 0.5-2µM in certain cell lines and may increase the expression of A20 protein, suggesting some off-target activities[10]. Researchers should always include appropriate controls to validate their findings.

Troubleshooting Guide

This guide addresses specific problems that may arise during the preparation and use of MRT67307 solutions.

Problem 1: MRT67307 fails to dissolve completely or precipitates out of solution.

  • Cause: The most common reason for poor solubility, especially in DMSO, is the use of old or hygroscopic (water-absorbing) DMSO. Water absorbed by DMSO significantly reduces the solubility of MRT67307[1][4][5].

  • Solution:

    • Always use fresh, newly opened, anhydrous-grade DMSO to prepare stock solutions[1][4][5].

    • If precipitation occurs, gentle warming of the solution at 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid in redissolving the compound[1][8].

    • For in vivo preparations, ensure that the solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols to prevent precipitation[1][4][5].

Problem 2: Inconsistent or weaker than expected experimental results.

  • Cause: This could be due to the degradation of the MRT67307 stock solution. Repeated freeze-thaw cycles are a primary cause of compound inactivation[1][4][5].

  • Solution:

    • Aliquot the stock solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles[1][4][5].

    • For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use[1].

    • Verify the concentration of your stock solution if you suspect degradation.

Problem 3: Unexpected cellular toxicity observed.

  • Cause: The working concentration of MRT67307 may be too high for the specific cell line being used. The optimal concentration can vary between cell types.

  • Solution:

    • Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. A suggested starting range for in vitro assays is between 1 µM and 20 µM[3][6].

    • Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a level that is toxic to the cells (typically <0.5%).

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for MRT67307.

Table 1: Inhibitory Concentrations (IC₅₀)

Target KinaseIC₅₀ Value
TBK119 nM
IKKε160 nM
ULK145 nM
ULK238 nM
SIK1250 nM
SIK267 nM
SIK3430 nM
MARK1-427-52 nM
NUAK1230 nM
(Data sourced from[1][8][9])

Table 2: Solubility Data

SolventSolubility
DMSO≥ 100 mg/mL (215.24 mM)[1][9]
Water (dihydrochloride salt)Soluble to 20 mM[9]
Ethanol≥ 40.2 mg/mL[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.38 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.38 mM)[1]

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

  • Materials: MRT67307 (lyophilized powder), fresh anhydrous DMSO.

  • Procedure:

    • Allow the vial of lyophilized MRT67307 to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of fresh DMSO to the vial. For example, to 1 mg of MRT67307 (MW: 464.6 g/mol ), add 215.24 µL of DMSO.

    • Vortex or sonicate briefly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C[1].

2. In Vitro Inhibition of IRF3 Phosphorylation

This protocol assesses the inhibitory effect of MRT67307 on IRF3 phosphorylation in macrophage cell lines (e.g., RAW 264.7)[6].

  • Procedure:

    • Plate macrophages and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of MRT67307 (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours[6].

    • Stimulate the cells with an inducer of IRF3 phosphorylation, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or poly(I:C) (e.g., 10 µg/mL), for 30-60 minutes[6].

    • Wash the cells with ice-cold PBS and lyse them.

    • Analyze the cell lysates by Western blot using antibodies against phospho-IRF3 and total IRF3. Use β-actin as a loading control[6].

3. In Vitro Autophagy Inhibition Assay

This protocol measures the ability of MRT67307 to block autophagy in cells like mouse embryonic fibroblasts (MEFs)[4].

  • Procedure:

    • Culture MEFs to approximately 75% confluency.

    • Induce autophagy by replacing the complete medium with Earle's Balanced Salt Solution (EBSS) for 1-4 hours. Include a control with complete medium[4].

    • Treat the cells with the desired concentration of MRT67307 (e.g., 10 µM) or a vehicle control during the starvation period[1][4].

    • To measure autophagic flux, co-treat a set of wells with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of treatment[4][6].

    • Lyse the cells and analyze the levels of autophagy markers, such as the conversion of LC3-I to LC3-II, by Western blot.

Visualizations

MRT67307_Signaling_Pathway cluster_innate_immunity Innate Immunity Pathway cluster_autophagy Autophagy Pathway PRR PRR Activation (e.g., TLRs, RLRs) TBK1_IKKe TBK1 / IKKε PRR->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 P pIRF3 p-IRF3 Nucleus1 Nucleus pIRF3->Nucleus1 IFN Type I IFN Production Nucleus1->IFN Nutrient_Stress Nutrient Stress mTORC1 mTORC1 Nutrient_Stress->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome MRT67307 MRT67307 MRT67307->TBK1_IKKe MRT67307->ULK1_Complex

Caption: MRT67307 inhibits both innate immunity and autophagy pathways.

Experimental_Workflow_Troubleshooting cluster_prep Solution Preparation cluster_exp Experiment cluster_results Results & Troubleshooting start Start: Obtain MRT67307 Powder dissolve Dissolve in Fresh Anhydrous DMSO start->dissolve check_sol Precipitation? dissolve->check_sol sonicate Warm / Sonicate check_sol->sonicate Yes stock Aliquot & Store Stock Solution (-20°C / -80°C) check_sol->stock No sonicate->check_sol prepare_working Prepare Working Solution stock->prepare_working cell_treat Treat Cells prepare_working->cell_treat data Analyze Data cell_treat->data results_ok Consistent Results data->results_ok results_bad Inconsistent Results data->results_bad check_thaw Check Freeze-Thaw Cycles of Stock results_bad->check_thaw check_conc Verify Concentration & Purity check_thaw->check_conc

Caption: Troubleshooting workflow for MRT67307 solution preparation and use.

References

optimizing MRT67307 incubation time for western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing MRT67307 incubation time for Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is MRT67307 and what are its primary targets?

A1: MRT67307 is a potent, reversible, dual kinase inhibitor. Its primary targets are TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2][3]. It also potently inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2[1][2][3]. By inhibiting these kinases, MRT67307 can be used to study innate immunity signaling and autophagy[4][5].

Q2: How can I detect the effects of MRT67307 by Western blot?

A2: The effects of MRT67307 can be observed by probing for changes in the phosphorylation status of downstream targets.

  • For the TBK1/IKKε pathway: Monitor the phosphorylation of IRF3 at Ser396 or TBK1 at Ser172. Inhibition by MRT67307 is expected to decrease the phosphorylation of these targets following stimulation with agents like lipopolysaccharide (LPS) or poly(I:C)[1][4][6].

  • For the ULK1/autophagy pathway: Monitor the phosphorylation of ULK1's substrate ATG13 or the conversion of LC3-I to LC3-II, a key marker of autophagic flux[2][4][7].

Q3: What is a recommended starting concentration and incubation time for MRT67307?

A3: A common starting point is a pre-treatment of cells with MRT67307 for 1 to 4 hours before stimulation and subsequent lysis[2][4][7]. Effective concentrations in cellular assays typically range from 1 nM to 10 µM[4]. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 2-5 µM has been shown to be effective in several published studies[2][7].

Q4: Can MRT67307 incubation be toxic to my cells?

A4: Like many small molecule inhibitors, MRT67307 can exhibit cytotoxicity at higher concentrations or with prolonged incubation times. It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your Western blot experiments to ensure that the observed effects are due to specific kinase inhibition and not widespread cell death.

Experimental Protocols & Data

Protocol 1: Time-Course Experiment for TBK1 Pathway Inhibition

This protocol details how to determine the optimal MRT67307 incubation time by measuring the inhibition of stimulus-induced TBK1 phosphorylation.

Methodology:

  • Cell Seeding: Plate your cells (e.g., THP-1 macrophages or HEK293T) at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of MRT67307 in DMSO[8][9]. On the day of the experiment, dilute the stock to the desired final concentration (e.g., 2 µM) in your cell culture medium.

  • Time-Course Treatment: Treat the cells with the MRT67307-containing medium for various durations (e.g., 0.5, 1, 2, 4, 8, and 12 hours). Include a vehicle control (DMSO) for the longest time point.

  • Stimulation: 30-60 minutes before each time point ends, add a stimulating agent such as LPS (1 µg/ml) or poly(I:C) to induce TBK1 activation[4][6]. A non-stimulated control should also be included.

  • Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-TBK1 (Ser172) and total TBK1[6].

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. The optimal incubation time is the shortest duration that provides the maximum inhibition of TBK1 phosphorylation.

Quantitative Data Summary

The following table represents example data from a time-course experiment as described above. Band intensities were quantified using densitometry and the ratio of phosphorylated protein to total protein was calculated.

Incubation Time (hours)Stimulant (LPS)MRT67307 (2 µM)p-TBK1 / Total TBK1 Ratio% Inhibition
4--0.15-
4+-1.000%
0.5++0.8515%
1++0.5248%
2++0.2575%
4++0.1882%
8++0.1684%

Table 1: Example results showing the effect of MRT67307 incubation time on LPS-induced TBK1 phosphorylation. Maximum effective inhibition is achieved between 2 and 4 hours.

Visual Guides

Signaling Pathways

TBK1_Pathway cluster_stimulus Stimulus (e.g., LPS, poly(I:C)) cluster_receptor Receptor Complex cluster_kinase Kinase Activation cluster_tf Transcription Factor cluster_response Cellular Response Stimulus LPS / poly(I:C) Receptor TLR / RLR Stimulus->Receptor TBK1 TBK1 Receptor->TBK1 activates pTBK1 p-TBK1 (Ser172) TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates MRT MRT67307 MRT->pTBK1 inhibits pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Production pIRF3->IFN induces

ULK1_Pathway cluster_stimulus Stimulus cluster_mTOR Regulatory Kinase cluster_kinase Autophagy Initiation Complex cluster_response Cellular Response Starvation Nutrient Starvation mTORC1 mTORC1 Starvation->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits ATG13 p-ATG13 ULK1->ATG13 phosphorylates MRT MRT67307 MRT->ULK1 inhibits Autophagy Autophagosome Formation ATG13->Autophagy initiates

Experimental Workflow

Workflow A 1. Seed Cells (70-80% confluency) B 2. Treat with MRT67307 (Time-course: 0.5-12h) A->B C 3. Stimulate Cells (e.g., LPS for 30-60 min) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with Antibodies (p-TBK1, Total TBK1, Loading Control) E->F G 7. Detect & Quantify Bands F->G H 8. Determine Optimal Time (Max inhibition) G->H

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of target phosphorylation Incubation time is too short: The inhibitor has not had enough time to engage its target.Perform a time-course experiment: Extend incubation times (e.g., 1, 2, 4, 8 hours) to find the optimal window[10].
Inhibitor concentration is too low: The concentration is insufficient to inhibit the kinase effectively.Perform a dose-response experiment: Test a range of MRT67307 concentrations (e.g., 10 nM to 10 µM) to find the IC50 in your system[4].
Poor cell health: Unhealthy or overly confluent cells may not respond properly to stimuli or inhibitors.Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Check viability.
Inactive MRT67307: The compound may have degraded.Ensure proper storage of the stock solution (e.g., at -20°C). Prepare fresh dilutions for each experiment[1].
High background on Western blot Antibody concentration too high: Primary or secondary antibody concentrations are not optimal.Titrate your antibodies: Test a range of dilutions to find the one that gives the best signal-to-noise ratio[11].
Insufficient washing: Residual unbound antibodies are left on the membrane.Increase the number and/or duration of TBST washes[11]. Consider adding more detergent (e.g., 0.1% Tween-20).
Blocking is inefficient: The blocking buffer is not effectively preventing non-specific antibody binding.Try a different blocking agent (e.g., switch from milk to BSA, especially for phospho-antibodies). Extend blocking time to 1-2 hours.
High variability between replicates Inconsistent cell seeding or treatment: Uneven cell numbers or variations in pipetting lead to inconsistent results.Use a cell counter for accurate seeding. Be meticulous with pipetting during treatment and lysis steps.
Uneven protein loading: Inaccurate protein quantification or loading leads to skewed results.Carefully perform protein quantification and ensure equal volumes and concentrations are loaded. Always probe for a loading control (e.g., GAPDH, β-actin).

References

Technical Support Center: Troubleshooting Off-Target Effects of MRT67307

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for off-target effects observed when using MRT67307.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and major off-targets of MRT67307?

MRT67307 is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). However, it is crucial to be aware of its significant off-target activities, most notably against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are key components of the autophagy pathway.[1][2][3][4] Additionally, MRT67307 has been shown to inhibit other kinases, including salt-inducible kinases (SIKs), MARK kinases, and NUAK1.[5]

Q2: I am observing inhibition of autophagy in my experiment. Is this an expected off-target effect of MRT67307?

Yes, inhibition of autophagy is a well-documented off-target effect of MRT67307.[1][3][6] This is due to its potent inhibition of ULK1 and ULK2, kinases that play a critical role in the initiation of the autophagic process.[1][2][3][4] If your experimental model is sensitive to disruptions in autophagy, any observed phenotype could be a result of this off-target activity rather than the intended inhibition of TBK1/IKKε.

Q3: My results show an unexpected modulation of NF-κB signaling. Could this be an off-target effect?

While MRT67307 is reported to not affect the canonical IKKs (IKKα or IKKβ) involved in NF-κB activation, some studies have observed modulation of NF-κB transcriptional activity.[2][5] For instance, in some cellular contexts, MRT67307 has been shown to enhance IL-1-stimulated activation of NF-κB-dependent gene transcription.[6] This highlights the cell-type and context-specific nature of off-target effects.

Q4: I am seeing an increase in the phosphorylation of TBK1 at Ser172 after treating with higher concentrations of MRT67307. Is this a known phenomenon?

Yes, this paradoxical effect has been observed. While MRT67307 inhibits the kinase activity of TBK1, treatment with higher concentrations of the inhibitor can lead to an increase in the phosphorylation of TBK1 at its activation loop (Ser172).[7] This suggests a complex regulatory feedback mechanism that is important to consider when interpreting results, especially at higher inhibitor concentrations.

Q5: Are there more selective inhibitors for TBK1/IKKε or ULK1 that I can use as controls?

Yes, using alternative inhibitors with different selectivity profiles is a crucial experimental control. For targeting TBK1/IKKε, compounds like GSK8612 are reported to be highly selective.[8] For specific inhibition of ULK1, inhibitors such as SBI-0206965 or ULK-101 could be considered, although they also have their own off-target profiles that need to be taken into account.[9][10][11] Comparing the effects of MRT67307 with these more selective inhibitors can help to dissect the on-target versus off-target effects in your experiments.

Data Presentation

Table 1: IC50 Values of MRT67307 Against Primary Targets and Key Off-Targets

KinaseIC50 (nM)Primary FunctionReference
TBK119Innate Immunity, Inflammation[1][3][4]
IKKε160Innate Immunity, Inflammation[1][3][4]
ULK145Autophagy Initiation[1][3][4]
ULK238Autophagy Initiation[1][3][4]
SIK1250Transcriptional Regulation[5]
SIK267Transcriptional Regulation[5]
SIK3430Transcriptional Regulation[5]
MARK1-427-52Cell Polarity, Microtubule Dynamics[5]
NUAK1230Cell Adhesion, Metabolism[5]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Autophagy via Western Blot

This protocol allows for the detection of changes in key autophagy markers to determine if MRT67307 is inhibiting the autophagic flux.

Materials:

  • Cells of interest

  • MRT67307

  • Complete cell culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-ULK1 (Ser757), anti-ULK1, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells to be 70-80% confluent at the time of treatment.

  • Treatment: Treat cells with varying concentrations of MRT67307 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO). For inducing autophagy, you can incubate a set of cells in EBSS for 1-2 hours.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities. A decrease in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition. A decrease in phospho-ULK1 (Ser757) can also confirm target engagement of the ULK1 pathway.

Protocol 2: Kinase Selectivity Profiling

To comprehensively understand the off-target profile of MRT67307 in your specific experimental system, a kinase profiling assay is recommended. This is typically performed as a service by specialized companies.

General Workflow:

  • Compound Submission: Provide a sample of MRT67307 at a specified concentration.

  • Kinase Panel Screening: The compound is screened against a large panel of purified kinases (e.g., over 400 kinases).

  • Activity Measurement: The inhibitory activity of the compound against each kinase is measured, typically as a percentage of inhibition at a given concentration.

  • Data Analysis: The results are provided as a list of kinases and their corresponding inhibition values, allowing you to identify potential off-targets.

Mandatory Visualizations

Signaling_Pathway cluster_upstream Upstream Activation cluster_TBK1_IKKe TBK1/IKKε Pathway cluster_autophagy Autophagy Pathway (Off-Target) PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) TBK1_IKKe TBK1 / IKKε PRR->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription ULK1_ULK2 ULK1 / ULK2 Autophagy_Machinery Autophagy Machinery ULK1_ULK2->Autophagy_Machinery activates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome MRT67307 MRT67307 MRT67307->TBK1_IKKe inhibits (On-Target) MRT67307->ULK1_ULK2 inhibits (Off-Target)

Caption: MRT67307's dual on-target and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with MRT67307 Q1 Is autophagy inhibition a plausible cause? Start->Q1 A1_Yes Perform Western blot for LC3-II and p62 Q1->A1_Yes Yes A1_No Consider other off-targets (e.g., SIKs, MARKs) Q1->A1_No No Q3 Does a selective ULK1 inhibitor recapitulate the phenotype? A1_Yes->Q3 Q2 Are results consistent with a more selective TBK1/IKKε inhibitor? A1_No->Q2 A2_Yes Phenotype is likely on-target Q2->A2_Yes Yes A2_No Phenotype is likely off-target Q2->A2_No No End Conclusion on Off-Target Effect A2_Yes->End A2_No->End A3_Yes Phenotype is due to ULK1/2 inhibition Q3->A3_Yes Yes A3_No Phenotype may involve multiple off-targets Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical workflow for troubleshooting MRT67307 off-target effects.

References

dealing with MRT67307 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MRT67307 and addressing common issues, particularly precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my MRT67307 precipitating in the cell culture medium?

A1: Precipitation of MRT67307 in aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. Several factors can contribute to this:

  • Exceeding Aqueous Solubility: The concentration of MRT67307 in your final working solution may be above its solubility limit in the aqueous environment of the cell culture medium.

  • High Final Co-solvent Concentration: While solvents like DMSO are used to create high-concentration stock solutions, a high final concentration of the solvent in the media (typically >0.5%) can cause the compound to "crash out" of the solution.[1][2]

  • Media Components: Certain components in the cell culture media, such as salts and proteins, can interact with MRT67307 and reduce its solubility.[3][4]

  • pH of the Media: The pH of the media can affect the solubility of ionizable compounds.[1][3]

  • Temperature Changes: Moving the compound from a storage temperature (e.g., -20°C) to 37°C in the incubator can affect its stability and solubility.

Q2: What is the best solvent to dissolve MRT67307?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving MRT67307 to prepare high-concentration stock solutions.[5][6][7] For some applications, the dihydrochloride salt of MRT67307 is soluble in water.

Q3: How should I prepare stock and working solutions of MRT67307 to avoid precipitation?

A3: To minimize precipitation, follow these steps:

  • Prepare a High-Concentration Stock Solution: Dissolve MRT67307 powder in 100% fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[5][6][7] Gentle warming to 37°C or brief sonication can aid in dissolution.[1][8]

  • Serially Dilute: Perform serial dilutions of your stock solution to create intermediate concentrations. It is recommended to dilute the DMSO stock into a serum-free medium or PBS before adding it to your final cell culture medium containing serum.

  • Ensure Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Q4: What are the recommended storage conditions for MRT67307 solutions?

A4:

  • Solid Form: Store the powder at -20°C for up to 3 years.[6]

  • Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or -20°C for up to one month.[6][9][10] DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound over time.[2][5][6]

Q5: What is a typical working concentration for MRT67307 in cell culture experiments?

A5: The working concentration for MRT67307 in cell culture assays typically ranges from 1 µM to 20 μM.[9] However, the optimal concentration will depend on the specific cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Troubleshooting Guide for MRT67307 Precipitation

ProblemPossible CauseSuggested Solution
Precipitate forms immediately upon adding MRT67307 to the media. The aqueous solubility limit has been exceeded.Lower the final concentration of MRT67307. Prepare a fresh dilution from your stock solution.[2]
The final DMSO concentration is too high.Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[2]
Incomplete initial dissolution in DMSO.Before preparing working solutions, ensure the stock solution is fully dissolved. If necessary, warm the stock solution to 37°C for 10 minutes or use an ultrasonic bath.[8][11]
Precipitate forms over time during incubation. The compound is unstable in the cell culture medium at 37°C.Perform a time-course experiment to assess the stability of MRT67307 in your specific medium. Consider replenishing the media with fresh compound at regular intervals for long-term experiments.[1][3]
Interaction with media components.Test the stability of MRT67307 in a simpler buffer system like PBS to determine if media components are causing the precipitation.[3] The presence of serum proteins can sometimes help stabilize compounds.[3]
High variability in results between experiments. Inconsistent sample handling and preparation.Ensure precise and consistent timing for sample preparation and processing. Use low-protein-binding plates and pipette tips to minimize loss of the compound.[3]
Use of old or improperly stored stock solutions.Use freshly prepared stock solutions or properly stored aliquots that have not undergone multiple freeze-thaw cycles.[6][9]

Quantitative Data Summary

Table 1: Solubility of MRT67307

SolventSolubilitySource
DMSO92 mg/mL (198.01 mM)[5][6]
DMSO>23.3 mg/mL[8]
DMSO100 mg/mL[7]
WaterInsoluble (as free base)[6]
Water15 mg/mL (as hydrochloride salt)[9]
WaterSoluble to 20 mM (as dihydrochloride salt)
Ethanol92 mg/mL[6]

Table 2: IC₅₀ Values of MRT67307 for Key Targets

Target KinaseIC₅₀ (nM)Source
TBK119[5][6]
IKKε160[5][6]
ULK145[6]
ULK238[6]
SIK1250
SIK267
SIK3430
MARK127[11]
MARK252[11]
MARK327-52[11]
MARK427-52[11]
NUAK1230[11]

Experimental Protocols

Protocol: Preparation of MRT67307 Working Solution for Cell Culture

  • Preparation of 10 mM Stock Solution:

    • Equilibrate the vial of MRT67307 powder to room temperature before opening.

    • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of MRT67307 (MW: 464.6 g/mol ), add 215.2 µL of DMSO.

    • Vortex briefly and visually inspect to ensure the compound is fully dissolved. If needed, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.[8][11]

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][9]

  • Preparation of Final Working Solution (Example for 10 µM):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of serum-free cell culture medium or sterile PBS. This will result in a 100 µM solution. Mix gently by pipetting.

    • Add the required volume of the 100 µM intermediate solution to your final volume of complete cell culture medium (containing serum, if applicable) to achieve the desired final concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of complete medium.

    • Mix the final solution gently before adding it to your cells.

    • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.

Visualizations

MRT67307_Signaling_Pathway MRT67307 Signaling Pathway Inhibition cluster_innate_immunity Innate Immunity cluster_autophagy Autophagy PRR Pattern Recognition Receptors (e.g., TLRs) TBK1_IKKe TBK1 / IKKε PRR->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (active) IRF3->pIRF3 IFN Type I Interferons (IFNβ) pIRF3->IFN promotes transcription mTOR mTOR ULK1_2 ULK1 / ULK2 mTOR->ULK1_2 inhibits Autophagy_init Autophagy Initiation ULK1_2->Autophagy_init MRT67307 MRT67307 MRT67307->TBK1_IKKe inhibits MRT67307->ULK1_2 inhibits

Caption: MRT67307 inhibits TBK1/IKKε and ULK1/2 signaling pathways.

Troubleshooting_Workflow Troubleshooting MRT67307 Precipitation start Observe precipitate in media check_stock Is stock solution clear? start->check_stock remake_stock Prepare fresh stock in anhydrous DMSO. Warm/sonicate if needed. check_stock->remake_stock No check_final_conc Is final concentration >20µM? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower final concentration. Perform dose-response. check_final_conc->lower_conc Yes check_dmso Is final DMSO >0.5%? check_final_conc->check_dmso No success Problem Resolved lower_conc->success lower_dmso Reduce final DMSO concentration. check_dmso->lower_dmso Yes check_dilution How was it diluted? check_dmso->check_dilution No lower_dmso->success direct_dilution Directly into complete media check_dilution->direct_dilution serial_dilution Serially into serum-free media first check_dilution->serial_dilution change_protocol Use serial dilution method. Add to final media last. direct_dilution->change_protocol serial_dilution->success change_protocol->success

Caption: A workflow for troubleshooting MRT67307 precipitation issues.

References

best practices for storing MRT67307 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of MRT67307 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound as a solid powder is stable for at least four years when stored at -20°C.[1] For short-term storage, it can be kept desiccated at room temperature.[2]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to one year.[3][4] For shorter periods, storage at -20°C for up to one month is also acceptable.[3]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in several common laboratory solvents. The table below summarizes its solubility. To enhance dissolution, gentle heating and/or sonication can be used.[4] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3][5]

Q4: I am observing precipitation when preparing my working solution in aqueous media. What should I do?

Precipitation in aqueous solutions can be a common issue. Here are a few troubleshooting steps:

  • Ensure complete dissolution of the stock solution: Before further dilution, make sure the compound is fully dissolved in the stock solvent (e.g., DMSO).

  • Use a formulation for in vivo studies: For animal experiments, specific formulations can improve solubility and stability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4] Another option is a combination of DMSO and corn oil.[4]

  • Prepare fresh working solutions: It is recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize precipitation.[4]

Q5: What is the mechanism of action of MRT67307?

MRT67307 is a potent, dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[3][4] It also potently inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[4][6] By inhibiting TBK1/IKKε, it blocks the phosphorylation of IRF3 and subsequent production of type I interferons.[7] Through its inhibition of ULK1/2, it blocks the initiation of autophagy.[6]

Quantitative Data Summary

PropertyValueReference(s)
Molecular Weight 537.52 g/mol [2][8]
Formula C₂₆H₃₆N₆O₂·2HCl[2]
Purity ≥98%[2]
Storage (Solid) -20°C for up to 3 years[3]
Storage (Solutions) -80°C for up to 1 year; -20°C for up to 1 month[3]
Solubility DMSO: up to 100 mMWater: up to 20 mMEthanol: up to 92 mg/mLDMF: 5 mg/ml[2]
IC₅₀ Values TBK1: 19 nMIKKε: 160 nMULK1: 45 nMULK2: 38 nMSIK1: 250 nMSIK2: 67 nMSIK3: 430 nMMARK1-4: 27-52 nMNUAK1: 230 nM[1][9]

Experimental Protocols

Protocol 1: Western Blot for IRF3 Phosphorylation

This protocol describes the detection of phosphorylated IRF3 in response to a stimulus, and its inhibition by MRT67307.

Materials:

  • Cells (e.g., bone marrow-derived macrophages - BMDMs)

  • Cell culture medium

  • This compound

  • Stimulus (e.g., poly(I:C) or LPS)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with the desired concentrations of MRT67307 (a suggested starting range is 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add the stimulus (e.g., 10 µg/mL poly(I:C)) to the wells and incubate for 30-60 minutes to induce IRF3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-IRF3 and total IRF3. Normalize the phospho-IRF3 signal to the total IRF3 signal.

Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II

This protocol measures the effect of MRT67307 on autophagic flux by monitoring the levels of LC3-II.

Materials:

  • Cells (e.g., mouse embryonic fibroblasts - MEFs)

  • Complete cell culture medium and starvation medium (e.g., EBSS)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1)

  • Ice-cold PBS

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells and allow them to adhere.

  • Treatment: Treat cells with a range of MRT67307 concentrations (e.g., 1 µM to 20 µM) and a vehicle control in complete or starvation medium for a predetermined time (e.g., 4-6 hours).

  • Autophagic Flux Measurement: To measure autophagic flux, co-treat a set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the MRT67307 treatment. Bafilomycin A1 will block the degradation of LC3-II in the lysosome, allowing for the measurement of the rate of autophagosome formation.

  • Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.

  • Western Blotting:

    • Follow the western blotting procedure as described in Protocol 1.

    • Use a primary antibody against LC3B to detect both LC3-I and LC3-II.

  • Data Analysis: Quantify the band intensity of LC3-II and normalize it to a loading control (e.g., β-actin). A blockage of autophagic flux by MRT67307 will result in a decrease in the accumulation of LC3-II in the presence of Bafilomycin A1.[6]

Signaling Pathways and Experimental Workflows

TBK1_IKKe_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR TRAF3 TRAF3 TLR->TRAF3 PAMPs TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Genes Type I IFN Genes p_IRF3->IFN_Genes Transcription MRT67307 MRT67307 MRT67307->TBK1_IKKe

Caption: Inhibition of the TBK1/IKKε signaling pathway by MRT67307.

Autophagy_Signaling_Pathway cluster_regulation Regulation cluster_initiation Autophagosome Initiation mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibition Beclin1_Complex Beclin-1 Complex ULK1_ULK2->Beclin1_Complex Activation MRT67307 MRT67307 MRT67307->ULK1_ULK2 Autophagosome Autophagosome Beclin1_Complex->Autophagosome

Caption: Inhibition of the autophagy initiation pathway by MRT67307.

Western_Blot_Workflow A Cell Treatment with MRT67307 & Stimulus B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: General workflow for Western Blot analysis.

References

Technical Support Center: Interpreting Unexpected Results with MRT67307 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRT67307 in their experiments. Unexpected results can arise from the inhibitor's polypharmacology and its impact on complex signaling networks. This resource aims to help you interpret these findings accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary targets of MRT67307?

A1: MRT67307 is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key regulators of the interferon regulatory factor 3 (IRF3) signaling pathway involved in innate immunity.[1] Additionally, it is a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, essential kinases for the initiation of autophagy.[2][3][4][5]

Q2: What is the expected "on-target" effect of MRT67307 in a typical cell-based assay?

A2: The primary expected on-target effect is the inhibition of TBK1/IKKε kinase activity, leading to a dose-dependent reduction in the phosphorylation of their substrate, IRF3, at Ser396.[6] This subsequently prevents the expression of interferon-stimulated genes (ISGs).[1] Another key on-target effect is the inhibition of ULK1/ULK2, which blocks the initiation of autophagy. This can be observed by a decrease in the conversion of LC3-I to LC3-II.[7][8]

Q3: Can MRT67307 affect NF-κB signaling?

A3: While MRT67307 is reported to have no direct inhibitory effect on the canonical IKKs (IKKα or IKKβ) that are central to NF-κB activation, some studies have shown that in certain contexts, such as in wild-type mouse embryonic fibroblasts (MEFs), MRT67307 can enhance IL-1-stimulated NF-κB-dependent gene transcription.[1][5] This highlights that the effect on NF-κB can be cell-type and stimulus-dependent.

Q4: Are there any known paradoxical effects of MRT67307?

A4: Yes, a significant unexpected effect is the enhancement of NLRP3 inflammasome activation.[9] Instead of suppressing inflammation, MRT67307 has been shown to increase the formation of ASC specks, a hallmark of inflammasome activation, in a concentration-dependent manner.[9][10][11]

Troubleshooting Guides

Issue 1: We observe an increase in inflammatory markers (e.g., IL-1β secretion) after MRT67307 treatment, which is contrary to our hypothesis.
  • Possible Cause: This is likely due to the paradoxical activation of the NLRP3 inflammasome by MRT67307. TBK1 and IKKε have been proposed to act as an "OFF" switch for the NLRP3 inflammasome, and their inhibition by MRT67307 removes this negative regulation, leading to increased inflammasome assembly and activity.[9]

  • Troubleshooting Steps:

    • Confirm NLRP3 Inflammasome Activation: Perform an ASC speck immunofluorescence assay to visualize and quantify ASC oligomerization. An increase in the percentage of cells with ASC specks upon MRT67307 treatment would confirm this off-target effect.

    • Measure Caspase-1 Activity: Perform a Western blot for cleaved caspase-1 or use a fluorometric assay to measure its enzymatic activity.

    • Use an NLRP3-Specific Inhibitor: As a control, co-treat cells with MRT67307 and a specific NLRP3 inhibitor (e.g., MCC950) to see if the pro-inflammatory phenotype is reversed.

Issue 2: The expected inhibition of IRF3 phosphorylation is not observed or is weaker than anticipated.
  • Possible Cause 1: Suboptimal experimental conditions.

    • Troubleshooting Steps:

      • Optimize Inhibitor Concentration: Perform a dose-response experiment with a range of MRT67307 concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulus.[6]

      • Check Stimulation Time: Ensure the stimulation time with your chosen agonist (e.g., LPS, poly(I:C)) is optimal for inducing robust IRF3 phosphorylation in your system.

      • Verify Compound Integrity: Use a fresh stock of MRT67307 and ensure proper storage to avoid degradation.

  • Possible Cause 2: Cell-type specific differences.

    • Troubleshooting Steps:

      • Literature Review: Investigate whether your cell line has any known peculiarities in the TBK1/IKKε signaling pathway.

      • Use Positive Controls: Include a positive control cell line where MRT67307 is known to be effective in inhibiting IRF3 phosphorylation.

Issue 3: We see a decrease in cell viability at concentrations where we expect to see specific pathway inhibition.
  • Possible Cause: Off-target toxicity.

    • Troubleshooting Steps:

      • Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50) of MRT67307 in your cell line.

      • Review Kinase Selectivity Profile: Examine published kinome scan data for MRT67307 to identify other potential off-target kinases that might be critical for your cell line's survival.

      • Use Lower Concentrations: If possible, use the lowest effective concentration of MRT67307 that inhibits the target pathway without causing significant cell death.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MRT67307

Target KinaseIC50 (nM)Assay ConditionsReference
TBK119Cell-free assay[2][4][5]
IKKε160Cell-free assay[2][4][5]
ULK145Cell-free assay[2][4][5]
ULK238Cell-free assay[2][4][5]

Table 2: Effective Cellular Concentrations of MRT67307 for Key Biological Effects

Biological EffectEffective ConcentrationCell TypeAssayReference
Prevention of IRF3 Phosphorylation2 µMBone-marrow-derived macrophages (BMDMs)Western Blot[3]
Prevention of IFNβ Production1 nM - 10 µMMacrophagesELISA[3]
Reduction of phospho-ATG1310 µMMouse embryonic fibroblasts (MEFs)Western Blot[3]
Blockade of Autophagy10 µMMouse embryonic fibroblasts (MEFs)Western Blot (LC3-II)[7]

Experimental Protocols

Protocol 1: Western Blot for Phospho-IRF3 (Ser396)
  • Cell Seeding and Treatment: Seed cells (e.g., macrophages) in 6-well plates to achieve 80-90% confluency. Pre-treat with a dose range of MRT67307 (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Induce IRF3 phosphorylation by adding an appropriate stimulus (e.g., 100 ng/mL LPS or 10 µg/mL poly(I:C)) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to confirm equal loading and specificity of the effect.

Protocol 2: Immunofluorescence for ASC Speck Formation
  • Cell Seeding and Treatment: Seed macrophages in glass-bottom plates or on coverslips. Prime cells with 1 µg/mL LPS for 3-4 hours. Treat with MRT67307 (e.g., 10 µM) or vehicle control for 1 hour.

  • Stimulation: Stimulate with an NLRP3 activator (e.g., 10 µM nigericin) for 1-2 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against ASC overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells containing a distinct ASC speck.

Mandatory Visualization

On_Target_Signaling_Pathway cluster_stimulus Stimulus (e.g., dsRNA, LPS) cluster_receptor Receptor Activation cluster_kinase_cascade Kinase Cascade cluster_transcription_factor Transcription Factor Activation cluster_gene_expression Gene Expression Stimulus Stimulus TLR3_RIGI TLR3 / RIG-I Stimulus->TLR3_RIGI TBK1_IKKe TBK1 / IKKε TLR3_RIGI->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates MRT67307 MRT67307 MRT67307->TBK1_IKKe inhibits pIRF3 p-IRF3 IRF3->pIRF3 ISGs Interferon-Stimulated Genes (ISGs) pIRF3->ISGs induces transcription

Caption: Expected on-target signaling pathway of MRT67307.

Autophagy_Inhibition_Workflow cluster_induction Autophagy Induction cluster_initiation Initiation Complex cluster_autophagosome Autophagosome Formation Starvation Starvation / mTOR inhibition ULK1_ULK2 ULK1 / ULK2 Starvation->ULK1_ULK2 LC3_conversion LC3-I to LC3-II conversion ULK1_ULK2->LC3_conversion promotes MRT67307 MRT67307 MRT67307->ULK1_ULK2 inhibits Autophagosome Autophagosome LC3_conversion->Autophagosome

Caption: MRT67307-mediated inhibition of autophagy initiation.

Unexpected_NLRP3_Activation cluster_normal_regulation Normal Regulation cluster_mrt_treatment MRT67307 Treatment TBK1_IKKe TBK1 / IKKε NLRP3 NLRP3 Inflammasome TBK1_IKKe->NLRP3 inhibits ('OFF' switch) Activated_NLRP3 Activated NLRP3 Inflammasome MRT67307 MRT67307 MRT67307->TBK1_IKKe MRT67307->Activated_NLRP3 leads to disinhibition

Caption: Paradoxical activation of the NLRP3 inflammasome by MRT67307.

Troubleshooting_Workflow Start Unexpected Result with MRT67307 Check_On_Target Verify On-Target Inhibition? (e.g., p-IRF3, LC3-II) Start->Check_On_Target Check_Off_Target Investigate Known Off-Target Effects? Check_On_Target->Check_Off_Target Yes Optimize_Experiment Optimize Experiment: - Dose-response - Time course - Positive/Negative Controls Check_On_Target->Optimize_Experiment No Interpret_Paradoxical Interpret as Paradoxical Effect (e.g., NLRP3 activation) Check_Off_Target->Interpret_Paradoxical Yes (e.g., increased inflammation) Consult_Literature Consult Literature for Cell-Type Specific Effects Check_Off_Target->Consult_Literature No Conclusion Refined Conclusion Optimize_Experiment->Conclusion Interpret_Paradoxical->Conclusion Consult_Literature->Conclusion

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Refining MRT67307 Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MRT67307 in their experiments. Below you will find troubleshooting guides and frequently asked questions to help refine the optimal dosage for your specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MRT67307?

A1: MRT67307 is a potent and reversible dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2] By inhibiting these kinases, MRT67307 blocks the phosphorylation of Interferon Regulatory Factor 3 (IRF3), which in turn prevents the expression of interferon-stimulated genes.[1][2] Additionally, MRT67307 is a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key components in the initiation of the autophagy pathway.[3][4]

Q2: What is a general starting concentration range for MRT67307 in cell culture?

A2: A general starting concentration range for MRT67307 in cell culture assays is between 1 µM and 20 µM.[2] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.

Q3: How does MRT67307 affect autophagy?

A3: MRT67307 blocks mTOR-dependent autophagy by directly inhibiting the kinase activity of ULK1 and ULK2.[3][4] This inhibition prevents the initial steps of autophagosome formation. A concentration of 10 µM has been shown to be sufficient to reduce the phosphorylation of ATG13, a downstream target of ULK1, and to block autophagy in mouse embryonic fibroblasts (MEFs).[3][4]

Q4: Are there known off-target effects for MRT67307?

A4: While MRT67307 is selective for TBK1/IKKε and ULK1/ULK2 over the canonical IKKs (IKKα and IKKβ), like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects. Some studies have noted that at concentrations of 0.5-2µM, MRT67307 alone was sufficient to induce phosphorylation of TBK1 in HT1080 and HeLa cells, suggesting potential complex feedback mechanisms or off-target effects.

Q5: How should I prepare and store MRT67307?

A5: MRT67307 is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in cell culture media can vary, so for long-term experiments, it may be necessary to replenish the media with fresh inhibitor.

Data Presentation

Kinase Inhibitory Activity of MRT67307

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of MRT67307 against its primary kinase targets.

Target KinaseIC50 (nM)
TBK119
IKKε160
ULK145
ULK238

Data sourced from multiple suppliers and publications.[3][4]

Antiproliferative Activity of MRT67307 in Cancer Cell Lines

Comprehensive, publicly available data on the antiproliferative IC50 values of MRT67307 across a wide range of specific cancer cell lines is limited. The cytotoxic effect of a kinase inhibitor is highly cell-line dependent due to varying genetic backgrounds, expression levels of the target kinases, and activity of compensatory signaling pathways. Researchers are encouraged to determine the IC50 value empirically for their specific cell line of interest. Below is a template for how such data can be structured.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
e.g., A549e.g., Lung CancerUser-determined valuee.g., 72
e.g., MCF-7e.g., Breast CancerUser-determined valuee.g., 72
e.g., U87 MGe.g., GlioblastomaUser-determined valuee.g., 72

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the IC50 value of MRT67307 in a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MRT67307

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of MRT67307 in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of MRT67307. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Target Inhibition

This protocol can be used to assess the inhibition of TBK1/IKKε or ULK1/ULK2 signaling by MRT67307.

Materials:

  • Cells of interest

  • MRT67307

  • Stimulant (e.g., poly(I:C) for TBK1/IKKε activation, or Earle's Balanced Salt Solution (EBSS) for autophagy induction)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-IRF3, anti-total-IRF3, anti-phospho-ATG13, anti-LC3, anti-p62)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of MRT67307 for a predetermined time.

  • Stimulation (if applicable):

    • For TBK1/IKKε: Stimulate cells with an appropriate agonist (e.g., poly(I:C)) to induce IRF3 phosphorylation.

    • For ULK1/ULK2: Induce autophagy by replacing the complete medium with a starvation medium like EBSS.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of MRT67307 on the phosphorylation of target proteins or the levels of autophagy markers.

Mandatory Visualizations

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinases Kinase Cascade cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs, cGAS) PAMPs/DAMPs->PRRs Adaptors Adaptor Proteins (e.g., TRIF, STING) PRRs->Adaptors TBK1/IKKe TBK1 / IKKε Adaptors->TBK1/IKKe Activation IRF3 IRF3 TBK1/IKKe->IRF3 Phosphorylation MRT67307 MRT67307 MRT67307->TBK1/IKKe Inhibition p-IRF3 Phospho-IRF3 IRF3->p-IRF3 Dimerization Dimerization p-IRF3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ISG_Expression Interferon-Stimulated Gene Expression Nuclear_Translocation->ISG_Expression

Caption: MRT67307 inhibits the TBK1/IKKε signaling pathway.

ULK1_Autophagy_Initiation cluster_regulation Upstream Regulation cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Autophagy Machinery Nutrient_Status Nutrient_Status mTORC1 mTORC1 Nutrient_Status->mTORC1 High Nutrients (Activation) AMPK AMPK Nutrient_Status->AMPK Low Nutrients (Activation) ULK1/2 ULK1 / ULK2 mTORC1->ULK1/2 Inhibition AMPK->ULK1/2 Activation ATG13 ATG13 ULK1/2->ATG13 FIP200 FIP200 ULK1/2->FIP200 ATG101 ATG101 ULK1/2->ATG101 VPS34_Complex Class III PI3K Complex (VPS34, Beclin-1, etc.) ULK1/2->VPS34_Complex Activation MRT67307 MRT67307 MRT67307->ULK1/2 Inhibition Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation

References

Validation & Comparative

A Comparative Guide to MRT67307 and Other TBK1/IKKε Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MRT67307 with other prominent inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity and inflammatory signaling. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies in inflammation, immunology, and oncology.

Introduction to TBK1/IKKε Signaling

TBK1 and IKKε are non-canonical IκB kinases that play a pivotal role in the cellular response to pathogenic invasion and inflammatory stimuli. Upon activation by various upstream sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), TBK1 and IKKε phosphorylate and activate the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other inflammatory genes. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making TBK1 and IKKε attractive targets for therapeutic intervention.

Mechanism of Action of MRT67307 and Comparators

MRT67307 is a potent and dual inhibitor of TBK1 and IKKε.[1][2] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates like IRF3.[1][3] This guide compares MRT67307 to three other well-characterized TBK1/IKKε inhibitors: Amlexanox, GSK8612, and Bay-985. These compounds also act as ATP-competitive inhibitors of TBK1 and IKKε.[4][5]

Potency and Selectivity Comparison

The following tables summarize the biochemical potency and selectivity of MRT67307 against other TBK1/IKKε inhibitors.

Table 1: Biochemical Potency of TBK1/IKKε Inhibitors

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)Notes
MRT67307 19[1][2][6]160[1][2][6]Also a potent inhibitor of ULK1 (45 nM) and ULK2 (38 nM).[7]
Amlexanox ~1000-2000~1000-2000Also inhibits GRK5.[8]
GSK8612 15.8 (pIC50 = 6.8)[9]>1000 (100-fold selective for TBK1 over IKKε)[10]Highly selective for TBK1.[9][10]
Bay-985 2 (low ATP), 30 (high ATP)[11][12]2[11][12]Potent dual inhibitor.

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. pIC50 values were converted to IC50 for comparison using the formula IC50 = 10^(-pIC50) M.

Table 2: Kinase Selectivity Profile

CompoundKey Off-Target Kinases (IC50/Kd in nM)Notes
MRT67307 ULK1 (45), ULK2 (38), MARKs (27-52), SIKs (43-250)[11]Does not inhibit IKKα or IKKβ at up to 10 µM.[6]
Amlexanox GRK5No significant inhibition of a large panel of other kinases.[4]
GSK8612 STK17B (pKd = 6.2), IKKε (pKd = 6.0), AAK1 (pKd = 5.1)[10]Highly selective; no off-targets identified within 10-fold affinity of TBK1.[9]
Bay-985 FLT3 (123), RSK4 (276), DRAK1 (311), ULK1 (7930)[11]High selectivity for TBK1/IKKε over most other kinases.[11]

Cellular Activity

The efficacy of these inhibitors in a cellular context is primarily assessed by their ability to block the phosphorylation of IRF3.

Table 3: Cellular Activity of TBK1/IKKε Inhibitors

CompoundCellular AssayIC50/pIC50Cell Line
MRT67307 IRF3 phosphorylation inhibitionNot explicitly quantified in sourcesMacrophages[1]
Amlexanox Inhibition of poly(I:C)-stimulated IRF3 phosphorylationNot explicitly quantified in sources3T3-L1 adipocytes[7]
GSK8612 IRF3 phosphorylation inhibitionpIC50 = 6.0[10]Ramos cells[10]
Bay-985 IRF3 phosphorylation inhibition74 nM[12]MDA-MB-231 mIRF3 cells[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize TBK1/IKKε inhibitors.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the direct inhibition of TBK1 or IKKε kinase activity.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 0.1% β-mercaptoethanol, 10 mM Magnesium Acetate.[2]

  • Enzyme and Substrate: Recombinant human TBK1 or IKKε and a suitable substrate (e.g., myelin basic protein or a specific peptide substrate).

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Initiation: In a 96-well plate, combine the reaction buffer, enzyme, substrate, and inhibitor. Initiate the reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).[2]

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[2]

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose), wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular IRF3 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block TBK1/IKKε signaling in cells.

  • Cell Culture: Culture a relevant cell line (e.g., THP-1, A549, or primary macrophages) to ~80-90% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a TBK1/IKKε pathway activator, such as lipopolysaccharide (LPS), poly(I:C), or Sendai virus, for a defined period (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the p-IRF3 signal to a loading control (e.g., total IRF3 or β-actin).

Visualizing the Pathway and Experimental Workflow

DOT language scripts for generating diagrams of the TBK1/IKKε signaling pathway and a typical experimental workflow are provided below.

TBK1_Signaling_Pathway TBK1/IKKε Signaling Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_downstream Downstream Signaling TLRs TLRs TBK1/IKKε TBK1/IKKε TLRs->TBK1/IKKε RLRs RLRs RLRs->TBK1/IKKε cGAS-STING cGAS-STING cGAS-STING->TBK1/IKKε IRF3 IRF3 TBK1/IKKε->IRF3 Phosphorylation p-IRF3 (Dimer) p-IRF3 (Dimer) IRF3->p-IRF3 (Dimer) Dimerization Nucleus Nucleus p-IRF3 (Dimer)->Nucleus Translocation Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes Gene Induction

Caption: TBK1/IKKε signaling pathway.

Experimental_Workflow Inhibitor Testing Workflow Compound Library Compound Library In Vitro Kinase Assay In Vitro Kinase Assay Compound Library->In Vitro Kinase Assay Primary Screen Cellular Assay (p-IRF3) Cellular Assay (p-IRF3) In Vitro Kinase Assay->Cellular Assay (p-IRF3) Hit Validation Selectivity Profiling Selectivity Profiling Cellular Assay (p-IRF3)->Selectivity Profiling Lead Characterization Lead Compound Lead Compound Selectivity Profiling->Lead Compound

Caption: Experimental workflow for TBK1 inhibitor testing.

Conclusion

MRT67307 is a potent dual inhibitor of TBK1 and IKKε with well-characterized off-target effects on ULK and MARK kinases. In comparison, Amlexanox is a less potent but approved drug, GSK8612 is a highly selective TBK1 inhibitor, and Bay-985 is a potent dual inhibitor with demonstrated cellular activity. The choice of inhibitor will depend on the specific research question, with GSK8612 being suitable for studies requiring high TBK1 selectivity, and MRT67307 or Bay-985 being appropriate for potent dual inhibition of TBK1 and IKKε. Careful consideration of the selectivity profile of each compound is essential for interpreting experimental results accurately.

References

A Comparative Guide: MRT67307 versus BX795 in the Inhibition of Type I Interferon Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune system's response to pathogens often involves the robust production of type I interferons (IFNs), a critical class of cytokines that orchestrate an antiviral state. Central to this signaling cascade are the non-canonical IκB kinase (IKK) homologs, TANK-binding kinase 1 (TBK1) and IKKε (also known as IKBKE). Their role in phosphorylating and activating the transcription factor IRF3 makes them prime targets for therapeutic intervention in autoimmune diseases and hyperinflammatory conditions. This guide provides a detailed comparison of two widely used small molecule inhibitors of TBK1/IKKε: MRT67307 and its predecessor, BX795.

Mechanism of Action: Targeting the TBK1/IKKε Axis

Upon detection of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or the cGAS-STING pathway, a signaling cascade is initiated that converges on the activation of TBK1 and IKKε.[1][2] These kinases then phosphorylate Interferon Regulatory Factor 3 (IRF3).[3][4] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I IFNs, such as IFN-β.[5][6][7]

Both MRT67307 and BX795 are ATP-competitive inhibitors that target the kinase activity of TBK1 and IKKε, thereby blocking the downstream phosphorylation of IRF3 and subsequent IFN production.[1][3]

G cluster_cytoplasm Cytoplasm PAMPs PAMPs (e.g., dsDNA, dsRNA) PRR PRR (e.g., cGAS, TLR3) PAMPs->PRR recognized by Adaptor Adaptor (e.g., STING, TRIF) PRR->Adaptor activates TBK1_IKKe TBK1 / IKKε Adaptor->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IRF3_dimer_nuc IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc translocates Inhibitors MRT67307 BX795 Inhibitors->TBK1_IKKe ISRE ISRE IRF3_dimer_nuc->ISRE binds to IFNB_gene IFN-β Gene ISRE->IFNB_gene promotes transcription of IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_prod IFN-β Production IFNB_mRNA->IFN_prod translated to

Caption: TBK1/IKKε signaling pathway to IFN-β production.

Performance Comparison: Potency and Selectivity

While both compounds target the same kinases, MRT67307, a derivative of BX795, was developed to have improved potency and selectivity.[8][9]

Table 1: Kinase Inhibitory Potency (IC₅₀)

KinaseMRT67307BX795Notes
TBK1 19 nM [10]~6 nM (in vitro)Both are potent TBK1 inhibitors.
IKKε 160 nM [10]~100 nM (in vitro)Both effectively inhibit IKKε.
IKKα>10 µM[10]>10 µMNeither significantly inhibits IKKα at typical concentrations.
IKKβ>10 µM[10]>10 µMNeither significantly inhibits IKKβ, preserving canonical NF-κB signaling.[3]
PDK1-Potent InhibitorBX795 was originally developed as a PDK1 inhibitor.[1]
ULK145 nM[10]-MRT67307 is a highly potent inhibitor of ULK1, a key autophagy kinase.[3]
JNK/p38No significant suppressionSuppresses activationBX795 exhibits off-target effects on JNK and p38 MAPK pathways.[11]

Data compiled from multiple sources. IC₅₀ values can vary based on assay conditions.

Key Takeaways:

  • Potency: Both MRT67307 and BX795 are highly potent inhibitors of TBK1 and IKKε.

  • Selectivity: MRT67307 demonstrates superior selectivity.[9] It was designed to eliminate the off-target effects on kinases like PDK1 that are seen with BX795. However, researchers should be aware of MRT67307's potent inhibition of the autophagy-related kinase ULK1.[3]

  • NF-κB Pathway: A significant advantage of both inhibitors, particularly MRT67307, is their minimal impact on the canonical IKKs (IKKα and IKKβ), which means they do not interfere with the primary NF-κB activation pathway.[3][6]

Experimental Protocols

Here is a representative protocol for evaluating the efficacy of MRT67307 and BX795 in inhibiting IFN-β production in macrophages.

Protocol: Inhibition of LPS-Induced IFN-β Production in Murine Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Culture:

    • Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

    • Seed 0.5 x 10⁶ cells/mL in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Preparation and Treatment:

    • Prepare stock solutions of MRT67307 and BX795 in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the inhibitors in culture media to desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). A DMSO-only control must be included.

    • Remove the old media from the cells and add the media containing the inhibitors or DMSO control.

    • Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a stock of Lipopolysaccharide (LPS) (a TLR4 agonist).

    • Add LPS directly to the wells to a final concentration of 100 ng/mL to stimulate the TLR4-TRIF-TBK1 pathway.

    • Incubate for a defined period (e.g., 4-6 hours for mRNA analysis or 18-24 hours for protein analysis).

  • Sample Collection and Analysis:

    • For Protein Analysis (ELISA):

      • Carefully collect the cell culture supernatant.

      • Centrifuge to pellet any detached cells and debris.

      • Measure the concentration of secreted IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • For Gene Expression Analysis (RT-qPCR):

      • Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

      • Extract total RNA according to the manufacturer's protocol.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform quantitative PCR (qPCR) using primers specific for the Ifnb1 gene. Normalize results to a stable housekeeping gene (e.g., Actb or Gapdh).

G cluster_analysis Analysis start Start: Seed BMDMs in 24-well plate prep_inhibitors Prepare serial dilutions of MRT67307, BX795, and DMSO control start->prep_inhibitors pretreat Pre-treat cells with inhibitors (1-2 hours) prep_inhibitors->pretreat stimulate Stimulate cells with LPS (100 ng/mL) pretreat->stimulate incubate Incubate (4-24 hours) stimulate->incubate collect Collect supernatant (protein) or lyse cells (RNA) incubate->collect elisa ELISA for secreted IFN-β collect->elisa protein rna_extraction RNA Extraction collect->rna_extraction RNA end End: Compare IFN-β levels vs. control elisa->end cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Ifnb1 expression cdna_synthesis->qpcr qpcr->end

Caption: Experimental workflow for testing IFN-β inhibitors.

Selectivity and Off-Target Considerations

The choice between MRT67307 and BX795 often depends on the specific biological question and the potential confounding effects of off-target inhibition.

G Kinase Target Profile cluster_mrt MRT67307 cluster_bx BX795 mrt_targets TBK1 IKKε ULK1 shared_targets TBK1 IKKε bx_targets TBK1 IKKε PDK1 Aurora B MARK3 ERK8

Caption: Overlapping and unique targets of MRT67307 and BX795.
  • BX795 is a broader spectrum kinase inhibitor. Its inhibition of PDK1 and components of the MAPK pathway (JNK/p38) can complicate data interpretation, as these pathways are involved in numerous other cellular processes, including inflammation and cell survival.[1]

  • MRT67307 provides a more focused inhibition of the TBK1/IKKε axis. This makes it a better tool for studies aiming to specifically dissect the role of this axis in IFN production. However, its potent activity against ULK1 must be considered in studies related to autophagy, as it can block this process.[3][10]

Conclusion

Both MRT67307 and BX795 are effective inhibitors of TBK1/IKKε and can be used to potently block the production of type I interferons in experimental settings.

  • Choose BX795 for general studies where cost may be a factor and the potential for off-target effects is either known and controlled for, or not expected to interfere with the primary outcome.

  • Choose MRT67307 for studies requiring higher specificity to the TBK1/IKKε pathway.[9] It is the superior choice for dissecting the specific contributions of these kinases to innate immune signaling, provided its potent effect on ULK1 and autophagy is taken into account.

For any research application, it is crucial to perform dose-response experiments to determine the optimal concentration that maximizes inhibition of the target pathway while minimizing off-target effects.

References

Unveiling the Kinase Selectivity Profile of MRT67307: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MRT67307 is a potent small molecule inhibitor primarily targeting the non-canonical IκB kinases (IKKs), TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases are pivotal in the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons. However, the utility of any kinase inhibitor in research and therapeutic development is critically dependent on its selectivity. Off-target effects can lead to confounding experimental results and potential toxicity. This guide provides a comprehensive comparison of the cross-reactivity of MRT67307 with other kinases, supported by experimental data, detailed protocols, and pathway visualizations to aid in the precise application of this compound.

Kinase Inhibition Profile of MRT67307

MRT67307 exhibits potent inhibition of its primary targets, TBK1 and IKKε. Notably, it also demonstrates significant activity against other kinases, including Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are key regulators of autophagy. Furthermore, screening against broader kinase panels has revealed cross-reactivity with members of the MARK, NUAK, and SIK families, as well as other kinases involved in diverse cellular processes.

The following table summarizes the inhibitory activity of MRT67307 against a range of kinases, presenting IC50 values which denote the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase FamilyTarget KinaseIC50 (nM)Reference
Primary Targets TBK119[1][2][3][4][5]
IKKε160[1][2][3][4][5]
Autophagy Kinases ULK145[1][2]
ULK238[1][2]
AMPK-Related Kinases MARK127[3]
MARK252[3]
MARK336[3]
MARK441[3]
NUAK1230[3]
SIK1250[3]
SIK267[3]
SIK3430[3]
Other Off-Targets Aurora B>90% inhibition at 1 µM
JAK2>90% inhibition at 1 µM
MLK1/3>90% inhibition at 1 µM

Note: Some data is presented as percent inhibition at a given concentration, as specific IC50 values were not available in the reviewed literature.

Experimental Protocols

The determination of kinase inhibition, typically quantified by IC50 values, is a critical experimental procedure. A widely used and robust method is the in vitro radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

In Vitro Radiometric Kinase Assay

Objective: To determine the concentration at which an inhibitor (e.g., MRT67307) inhibits 50% of the activity of a target kinase (IC50).

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • MRT67307 (or other test inhibitor)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • 96-well filter plates or phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and varying concentrations of the inhibitor (MRT67307) in the kinase reaction buffer. A control reaction with no inhibitor (vehicle, typically DMSO) is essential.

  • Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well.[5][6][7][8][9][10] The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

  • Termination: Stop the reaction by adding a solution that chelates divalent cations (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.[5][7]

  • Washing: If using filter plates or phosphocellulose paper, wash extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[7]

  • Detection: After drying the filter plates or paper, add a scintillation cocktail and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Workflow for In Vitro Radiometric Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, Inhibitor, Buffers) setup Set up reactions in 96-well plate (Kinase + Substrate + Inhibitor) reagents->setup atp Prepare ATP Mix ([γ-³²P]ATP + cold ATP) initiate Initiate reaction with ATP Mix atp->initiate setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction incubate->terminate spot Spot onto phosphocellulose paper terminate->spot wash Wash to remove free [γ-³²P]ATP spot->wash detect Measure radioactivity (Scintillation Counting) wash->detect analyze Calculate % Inhibition and IC50 detect->analyze

Workflow for a radiometric in vitro kinase assay.

Signaling Pathways Affected by MRT67307 Cross-Reactivity

The off-target activity of MRT67307 can influence several signaling pathways beyond the intended innate immunity pathway. Understanding these interactions is crucial for interpreting experimental outcomes. The diagram below illustrates the primary and key off-target signaling pathways affected by MRT67307.

G Signaling Pathways Potentially Affected by MRT67307 cluster_mrt MRT67307 Inhibition cluster_primary Primary Targets cluster_autophagy Autophagy cluster_ampk AMPK-Related Kinases cluster_other Other Off-Targets mrt MRT67307 tbk1 TBK1 mrt->tbk1 ikke IKKε mrt->ikke ulk12 ULK1/2 mrt->ulk12 mark MARK1-4 mrt->mark nuak NUAK1 mrt->nuak sik SIK1-3 mrt->sik auroraB Aurora B mrt->auroraB jak2 JAK2 mrt->jak2 mlk MLK1/3 mrt->mlk irf3 IRF3 Phosphorylation tbk1->irf3 ikke->irf3 type1_ifn Type I Interferon Production irf3->type1_ifn autophagy_proc Autophagy Initiation ulk12->autophagy_proc lkb1 LKB1 lkb1->mark lkb1->nuak lkb1->sik cytoskeleton Cytoskeletal Dynamics mark->cytoskeleton cell_polarity Cell Polarity nuak->cell_polarity sik->cell_polarity mitosis Mitosis auroraB->mitosis stat_signal STAT Signaling jak2->stat_signal mapk_signal MAPK Signaling (JNK/p38) mlk->mapk_signal

Overview of signaling pathways impacted by MRT67307.

Innate Immunity: MRT67307 potently inhibits TBK1 and IKKε, which are central to the phosphorylation and activation of the transcription factor IRF3.[1][2][3][4][5][11] This leads to the production of type I interferons, a critical component of the antiviral response.

Autophagy: By inhibiting ULK1 and ULK2, MRT67307 can block the initiation of autophagy, a cellular process for degrading and recycling cellular components.[1][2][5] This can have significant implications in studies related to cell metabolism, stress responses, and cancer.

AMPK-Related Kinases: MRT67307 shows cross-reactivity with several members of the AMPK-related kinase family, including MARK, NUAK, and SIK. These kinases are involved in various cellular processes, including cell polarity, cytoskeletal dynamics, and energy homeostasis. Their activity is often regulated by the upstream kinase LKB1.

Other Cellular Processes: The off-target effects of MRT67307 on kinases like Aurora B, JAK2, and MLK1/3 can influence mitosis, cytokine signaling through the JAK-STAT pathway, and stress-activated MAPK signaling, respectively.[12][13][14][15]

Conclusion

References

Navigating Kinase Inhibition: A Comparative Guide to the Specificity of MRT67307 for ULK1/2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of MRT67307's selectivity, benchmarked against related compounds with supporting experimental data.

MRT67307 has been identified as a potent, reversible, and ATP-competitive inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the autophagy initiation pathway.[1][2][3] Originally developed as an inhibitor for TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), its polypharmacology presents both opportunities and challenges in dissecting cellular signaling pathways.[1][4] This guide provides a comparative analysis of MRT67307's specificity, presenting key quantitative data, off-target profiles, and the experimental protocols used to determine its activity.

Quantitative Kinase Inhibition Profile

The inhibitory activity of MRT67307 has been quantified against several kinases, revealing a potent dual-specificity for the ULK and TBK1/IKKε families. For comparison, data for MRT68921, a closely related and more potent ULK1/2 inhibitor derived from the same chemical series, is also presented.[3]

Kinase TargetMRT67307 IC50 (nM)MRT68921 IC50 (nM)Reference(s)
ULK1 452.9[2][3][5]
ULK2 381.1[2][3][5]
TBK119Not Reported[2][5][6]
IKKε160Not Reported[2][5][6]
IKKα>10,000Not Reported[2][5]
IKKβ>10,000Not Reported[2][5]

Autophagy Signaling and MRT67307's Point of Intervention

The ULK1/2 kinases are central to the induction of autophagy. They act as a crucial integration point for upstream nutrient-sensing pathways, primarily mTORC1 (inhibitory) and AMPK (activatory). Upon activation, the ULK1 complex phosphorylates downstream components to initiate the formation of the autophagosome. MRT67307 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking these downstream phosphorylation events and halting autophagy induction.[3][7]

G cluster_upstream Upstream Regulators cluster_ulk ULK1 Initiation Complex cluster_downstream Downstream Effectors mTORC1 mTORC1 (Nutrient Rich) ULK1 ULK1 / ULK2 mTORC1->ULK1 Inhibits AMPK AMPK (Low Energy) AMPK->ULK1 Activates ATG13 ATG13 VPS34_Complex PI3K Complex III (Beclin-1, Vps34) ULK1->VPS34_Complex Phosphorylates & Activates FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation (LC3-II) VPS34_Complex->Autophagosome PI(3)P Production MRT67307 MRT67307 MRT67307->ULK1 Inhibits

Caption: The autophagy initiation pathway highlighting ULK1/2 as a key signaling hub inhibited by MRT67307.

Specificity Profile and Known Off-Targets

While MRT67307 is a potent inhibitor of ULK1 and ULK2, it is crucial to acknowledge its significant activity against other kinases.

  • TBK1/IKKε: MRT67307 was originally developed to target TBK1 and IKKε and shows high potency, particularly against TBK1 (IC50 of 19 nM).[2][5] This makes it a dual ULK1/2 and TBK1/IKKε inhibitor.

  • AMPK-related kinases: Broader kinase profiling has revealed that MRT67307 also targets AMPK-related kinases.[3]

  • Other Potential Off-Targets: Some studies suggest that observed cellular effects of MRT67307 may be independent of its known targets. For instance, one study using CRISPR/Cas9 IKKε/TBK1 double knockout cells found that MRT67307 could still inhibit TCR-induced CYLD phosphorylation, pointing to undiscovered off-targets.[8] Furthermore, comparisons with other inhibitors suggest that compounds in this class may have nanomolar affinities for more than 20 other kinases.[4] Thermal stability shift assays also identified numerous structurally diverse kinase inhibitors that bind to ULK1/2, indicating a degree of plasticity in the kinase binding pocket that may contribute to off-target binding.[9][10]

Comparison with Alternative ULK1/2 Inhibitors

  • MRT68921: A direct analogue of MRT67307, MRT68921 offers significantly improved potency, with IC50 values of 2.9 nM for ULK1 and 1.1 nM for ULK2.[3] This makes it a more suitable tool compound where higher potency is required.

  • SBI-0206965: Another widely used ULK1 inhibitor, though with reported IC50 values that can vary between studies.[9][11]

  • Aurora Kinase Inhibitors: Interestingly, screening efforts have shown that compounds developed as Aurora kinase inhibitors, such as PF-03814735, can also potently bind to ULK1 and ULK2, highlighting unexpected cross-reactivity between kinase families.[10][11]

Key Experimental Protocols

The specificity and cellular activity of MRT67307 were determined using standardized biochemical and cell-based assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reaction Mix Preparation: The kinase (e.g., purified ULK1 or ULK2) and a suitable protein substrate are diluted in a reaction buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate).[6]

  • Inhibitor Addition: MRT67307 or vehicle control (DMSO) is added to the reaction mix at various concentrations and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by adding [γ-32P]ATP (e.g., to a final concentration of 0.1 mM).[6]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[6]

  • Reaction Termination: The reaction is stopped by adding a solution containing SDS and EDTA.[6]

  • Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to an autoradiography film to detect the phosphorylated substrate. The intensity of the band corresponds to kinase activity, which is then quantified to determine IC50 values.[6]

Cellular Autophagy Flux Assay (Immunoblotting)

This assay measures the accumulation of the autophagosome marker LC3-II to assess the impact of the inhibitor on autophagy in a cellular context.

  • Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured to approximately 75% confluency.[6]

  • Autophagy Induction: To induce autophagy, cells are washed and incubated in a starvation medium such as Earle's Balanced Salt Solution (EBSS) for 1-2 hours. A control group remains in complete medium.[3][6]

  • Inhibitor Treatment: During the starvation period, cells are treated with MRT67307 (e.g., 1-10 µM), a vehicle control (DMSO), and often a lysosomal inhibitor like Bafilomycin A1. Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux (the rate of autophagosome formation).[3]

  • Cell Lysis: After treatment, cells are washed and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against autophagy markers (e.g., LC3, and phospho-ATG13) and a loading control (e.g., tubulin).[12]

  • Analysis: The ratio of lipidated LC3 (LC3-II) to non-lipidated LC3 (LC3-I) or the total amount of LC3-II normalized to a loading control is quantified. A blockage in autophagy by MRT67307 prevents the increase in LC3-II that is typically seen upon starvation.[3]

Conclusion

MRT67307 is a potent inhibitor of ULK1 and ULK2 and serves as a valuable chemical probe for studying autophagy. However, its designation as a dual ULK1/2 and TBK1/IKKε inhibitor, along with evidence of other potential off-target activities, necessitates careful experimental design. Researchers should consider the compound's full kinase inhibition profile when interpreting results. For studies requiring higher potency and potentially greater selectivity for ULK1/2 over TBK1/IKKε, related compounds like MRT68921 may be a more appropriate choice. The use of genetic controls, such as ULK1/2 knockout cells, in parallel with pharmacological inhibition remains the gold standard for validating on-target effects.[3][7]

References

A Comparative Analysis of MRT67307 and Amlexanox: Potent Inhibitors of TBK1/IKKε

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting the non-canonical IκB kinase (IKK) homologs TANK-binding kinase 1 (TBK1) and IKKε, MRT67307 and Amlexanox have emerged as critical research tools. Both compounds effectively block the activity of these kinases, which are central players in innate immunity, inflammatory signaling, and other cellular processes.[1] This guide provides a detailed comparative analysis of MRT67307 and Amlexanox, presenting their biochemical and cellular activities, outlining experimental protocols for their evaluation, and visualizing their targeted signaling pathways.

Mechanism of Action and Target Specificity

MRT67307 is a potent, reversible, and ATP-competitive dual inhibitor of TBK1 and IKKε.[2][3] It has demonstrated high selectivity for these kinases over the canonical IKKα and IKKβ.[4][5] In contrast, Amlexanox, a drug with a history of clinical use for conditions like aphthous ulcers and asthma, was later identified as a specific inhibitor of TBK1 and IKKε, also acting in an ATP-competitive manner.[1][6][7][8]

Key Signaling Pathway Inhibition:

Both MRT67307 and Amlexanox function by inhibiting TBK1 and IKKε, which in turn prevents the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3).[2][9] This blockade ultimately leads to a reduction in the production of type I interferons (IFNs) and other inflammatory cytokines.[4][10]

dot

Caption: Signaling pathway inhibited by MRT67307 and Amlexanox.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for MRT67307 and Amlexanox against their primary targets. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as ATP concentration can influence the results.

CompoundTargetIC50 (nM)Off-Targets (IC50, nM)Reference(s)
MRT67307 TBK119ULK1 (45), ULK2 (38), SIK1 (250), SIK2 (67), SIK3 (430), MARK1-4 (27-52), NUAK1 (230)[4][5][11]
IKKε160[4][5]
Amlexanox TBK1~1000-2000PDE4B[9][12]
IKKε~1000-2000[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used to characterize MRT67307 and Amlexanox.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified TBK1 or IKKε.

Protocol:

  • Reaction Buffer Preparation: Prepare a kinase buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.[8][13]

  • Enzyme and Substrate Preparation: Dilute purified recombinant TBK1 or IKKε and a suitable substrate (e.g., myelin basic protein (MBP) or a synthetic peptide like TBK1-Tide) in the reaction buffer.[8][14]

  • Inhibitor Incubation: Pre-incubate the kinase with varying concentrations of MRT67307 or Amlexanox for 20-30 minutes at room temperature.[14][15]

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP (to a final concentration of 10-100 µM) to the mixture.[8][16]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C.[8][13]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography or quantify using a scintillation counter. Alternatively, non-radioactive methods like ADP-Glo™ Kinase Assay can be used to measure ADP production.[13]

dot

Experimental_Workflow_Kinase_Assay start Start reagents Prepare Kinase, Substrate, Inhibitor, and ATP start->reagents incubation Pre-incubate Kinase with Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction incubation2 Incubate at 30°C reaction->incubation2 termination Terminate Reaction incubation2->termination analysis Analyze Phosphorylation (e.g., SDS-PAGE, Autoradiography) termination->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay: IRF3 Phosphorylation

This cell-based assay determines the inhibitor's efficacy in a more physiologically relevant context by measuring the phosphorylation of a key downstream target of TBK1/IKKε.

Protocol:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable cell line (e.g., THP-1) in appropriate media.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of MRT67307 or Amlexanox for 1-2 hours.[4]

  • Cell Stimulation: Stimulate the cells with a TLR agonist such as poly(I:C) or lipopolysaccharide (LPS) to activate the TBK1/IKKε pathway.[4]

  • Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the ratio of p-IRF3 to total IRF3.

Summary and Conclusion

MRT67307 and Amlexanox are both valuable tools for studying the roles of TBK1 and IKKε in various biological processes.

  • Potency: MRT67307 is a significantly more potent inhibitor of TBK1 and IKKε, with IC50 values in the nanomolar range, compared to Amlexanox, which exhibits micromolar potency.[4][5][9]

  • Selectivity: While both are selective for TBK1/IKKε over canonical IKKs, MRT67307 has known off-target effects on other kinases, including ULK1/2 and SIK family members, which should be considered when interpreting experimental results.[4][11] Amlexanox has also been reported to inhibit phosphodiesterase 4B (PDE4B).[12]

  • Applications: Due to its high potency, MRT67307 is well-suited for in vitro and cell-based studies requiring strong and specific inhibition of TBK1/IKKε. Amlexanox, being an approved drug, has been used in both preclinical and clinical settings to investigate the therapeutic potential of targeting TBK1/IKKε in metabolic and inflammatory diseases.[7][17][18]

The choice between MRT67307 and Amlexanox will depend on the specific experimental context, the required potency, and the consideration of potential off-target effects. The provided data and protocols offer a foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the functions of TBK1 and IKKε.

References

Independent Verification of MRT67307 IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), MRT67307, with other known ULK1 inhibitors. The included data, sourced from various independent suppliers and research articles, is intended to aid researchers in their selection of appropriate chemical tools for studying the roles of ULK1 and the related ULK2 in cellular processes, particularly autophagy.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for MRT67307 and other commercially available ULK1/2 inhibitors. It is important to note that variations in experimental conditions can lead to differences in measured IC50 values.

InhibitorTargetIC50 (nM)Source(s)
MRT67307 ULK1 45 [1][2][3][4][5]
ULK2 38 [1][2][3][4][5]
TBK119[1][2][3][6]
IKKε160[1][2][3][6]
MRT68921ULK12.9[7]
ULK21.1[7]
SBI-0206965ULK1108[7]
ULK2711[7]
ULK-101ULK11.6[7]
ULK230[7]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of a kinase inhibitor, such as MRT67307, against ULK1 or ULK2 using a luminescence-based in vitro kinase assay. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant human ULK1 or ULK2 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., MRT67307) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Further dilute the inhibitor in kinase assay buffer to the desired final concentrations. A vehicle control (DMSO without inhibitor) must be included.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of the ULK1/ULK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context of MRT67307's activity, the following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway in which ULK1/2 are key players.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Serial Dilution Serial Dilution Plate Setup Plate Setup Serial Dilution->Plate Setup Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Plate Setup Incubation (30C) Incubation (30C) Plate Setup->Incubation (30C) Stop Reaction & ATP Depletion Stop Reaction & ATP Depletion Incubation (30C)->Stop Reaction & ATP Depletion Add ADP-Glo Reagent ADP to ATP Conversion ADP to ATP Conversion Stop Reaction & ATP Depletion->ADP to ATP Conversion Add Kinase Detection Reagent Luminescence Reading Luminescence Reading ADP to ATP Conversion->Luminescence Reading Dose-Response Curve Dose-Response Curve Luminescence Reading->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

Caption: Workflow for in vitro kinase IC50 determination.

G cluster_upstream Upstream Signals cluster_downstream Downstream Events Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 Inhibits ULK1/2 ULK1/2 mTORC1->ULK1/2 Inhibits ATG13 ATG13 ULK1/2->ATG13 P FIP200 FIP200 ULK1/2->FIP200 VPS34 Complex Activation VPS34 Complex Activation ULK1/2->VPS34 Complex Activation Phagophore Nucleation Phagophore Nucleation VPS34 Complex Activation->Phagophore Nucleation Autophagosome Formation Autophagosome Formation Phagophore Nucleation->Autophagosome Formation

Caption: Simplified ULK1/2 signaling pathway in autophagy.

References

Navigating the Autophagy Maze: A Comparative Guide to the ULK1/TBK1 Inhibitor MRT67307

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of cellular pathways is paramount. This guide provides a comprehensive comparison of the experimental outcomes of MRT67307, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and TANK-binding kinase 1 (TBK1), with other key alternatives. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a critical resource for informed decision-making in preclinical research.

MRT67307 has emerged as a valuable tool for investigating the roles of ULK1/2 and TBK1/IKKε in autophagy and innate immunity. However, a nuanced understanding of its performance relative to other inhibitors is crucial for experimental design and interpretation. This guide delves into the specifics of MRT67307 and its comparators, including the more potent analog MRT68921 and the structurally distinct ULK1 inhibitor SBI-0206965.

Quantitative Data Summary

To facilitate a clear comparison of the biochemical and cellular activities of MRT67307 and its alternatives, the following tables summarize key quantitative data from various experimental studies.

Table 1: In Vitro Kinase Inhibition

This table outlines the half-maximal inhibitory concentrations (IC50) of MRT67307 and its comparators against their primary kinase targets. Lower values indicate higher potency.

CompoundULK1 IC50 (nM)ULK2 IC50 (nM)TBK1 IC50 (nM)IKKε IC50 (nM)Reference(s)
MRT67307 453819160[1][2][3]
MRT68921 2.91.1Not ReportedNot Reported[2]
SBI-0206965 108711Not a primary targetNot a primary target[4][5][6]
BX795 Not a primary targetNot a primary target641[7]

Table 2: Cellular Autophagy Inhibition

This table summarizes the effects of the inhibitors on key markers of autophagy in cellular assays. The data is presented as the concentration required to achieve a significant inhibition of autophagy, as measured by LC3-II levels or LC3 puncta formation.

CompoundCell LineAutophagy InductionMethodEffective ConcentrationKey FindingsReference(s)
MRT67307 MEFsEBSSWestern Blot (LC3-II)10 µMSignificantly blocks the increase in LC3-II levels induced by EBSS.[1]
MRT68921 MEFsEBSSWestern Blot (LC3-II)1 µMBlocks EBSS-induced LC3-II accumulation at a 10-fold lower concentration than MRT67307.[1]
MRT68921 MEFsEBSSImmunofluorescence (LC3 puncta)1 µMBlocks the formation of EBSS-induced LC3 puncta.[1]
SBI-0206965 A549AZD8055 (mTOR inhibitor)CYTO-ID Autophagy Dye5 µMSuppresses autophagy induced by mTOR inhibition.[8]

Table 3: Off-Target Effects and Cytotoxicity

This table provides a comparative overview of the known off-target effects and cytotoxic potential of the inhibitors.

CompoundKnown Off-TargetsCytotoxicity ProfileReference(s)
MRT67307 AMPK-related kinases, MARK1-4, SIK2, Aurora B, JAK2, MLK1,3. Does not significantly inhibit IKKα or IKKβ.Data on broad cytotoxicity is limited in the provided search results.[1][7]
MRT68921 Inhibited 44 out of 80 kinases tested at 1 µM. Known to inhibit Aurora A kinase.Exhibits cytotoxic effects in various cancer cell lines.[9]
SBI-0206965 FAK, FLT3, Src, Abl, Jak3. Also a direct inhibitor of AMPK.Suppresses cell viability in a dose-dependent manner in NSCLC cell lines. Exhibits increased cytotoxicity in neuroblastoma cells compared to genetic ULK1 inhibition due to off-target AKT inhibition.[4][5][6][8]
BX795 Broad off-target profile, including PDK1, Aurora B, and others.Can induce off-target effects that may contribute to cytotoxicity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Autophagy_Signaling_Pathway mTOR mTORC1 ULK1_complex ULK1/2-ATG13-FIP200-ATG101 mTOR->ULK1_complex Inhibits Beclin1_complex Beclin-1-VPS34-ATG14L ULK1_complex->Beclin1_complex Activates LC3_lipidation LC3-II (Lipidation) Beclin1_complex->LC3_lipidation Promotes LC3 LC3-I LC3->LC3_lipidation Autophagosome Autophagosome Formation LC3_lipidation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome MRT67307 MRT67307 MRT67307->ULK1_complex Inhibits TBK1 TBK1/IKKε MRT67307->TBK1 Inhibits Inflammation Inflammatory Response TBK1->Inflammation Promotes

Fig. 1: MRT67307 inhibits both autophagy initiation via ULK1/2 and inflammatory signaling via TBK1/IKKε.
Experimental Workflows

Autophagy_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_if Immunofluorescence start Seed Cells induce Induce Autophagy (e.g., EBSS, Rapamycin) start->induce treat Treat with Inhibitor (MRT67307 or Alternative) induce->treat lyse Lyse Cells treat->lyse fix Fix & Permeabilize Cells treat->fix sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with anti-LC3 & anti-p62 transfer->probe detect Detect LC3-II/LC3-I ratio & p62 levels probe->detect stain Stain with anti-LC3 fix->stain image Image with Fluorescence Microscope stain->image quantify Quantify LC3 Puncta image->quantify

Fig. 2: Standard experimental workflow for assessing autophagy inhibition by Western blot and immunofluorescence.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the key experiments cited in this guide.

Western Blot for LC3-II
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. The ratio of LC3-II to LC3-I or to the loading control is calculated to assess autophagic flux.

Immunofluorescence for LC3 Puncta
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with autophagy inducers and inhibitors as required.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-LC3 primary antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting: Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. The number of LC3 puncta per cell is quantified using image analysis software.

In Vitro Kinase Assay (General Protocol)
  • Reaction Setup: In a microplate, combine the kinase (ULK1 or TBK1), a suitable substrate (e.g., myelin basic protein for ULK1), and the test inhibitor (MRT67307 or alternatives) in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays (e.g., ADP-Glo), the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis: Kinase activity is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Clinical Perspective

A thorough search of clinical trial registries and scientific literature reveals that MRT67307 has not been evaluated in human clinical trials . The reasons for its lack of clinical development are not explicitly stated in the available literature. However, several factors in its preclinical profile may have influenced this decision. The discovery of MRT68921, a more potent analog for ULK1/2 inhibition, may have shifted the focus of drug development efforts.[1][2] Additionally, the off-target profile of MRT67307, while more selective than older compounds like BX795, still includes several other kinases, which could lead to unforeseen side effects in a clinical setting.[1][7] The development of even more selective ULK1 inhibitors, such as SBI-0206965, further highlights the competitive landscape of autophagy inhibitor development.

Conclusion

MRT67307 remains a valuable research tool for the dual inhibition of ULK1/2 and TBK1/IKKε. Its well-characterized in vitro and cellular activities provide a solid foundation for mechanistic studies in autophagy and inflammation. However, for researchers aiming for higher potency and potentially greater selectivity for ULK1/2, MRT68921 presents a superior alternative. For studies requiring a more specific focus on ULK1 inhibition without significant TBK1 activity, SBI-0206965, despite its own set of off-targets, may be a more appropriate choice. The absence of clinical trial data for MRT67307 suggests that its therapeutic potential may be limited, likely due to the availability of more potent and/or selective compounds. This comparative guide underscores the importance of carefully selecting the appropriate chemical probe based on the specific experimental question and considering the full pharmacological profile of each inhibitor.

References

Safety Operating Guide

Proper Disposal of MRT67307 Dihydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized research chemicals. This document provides essential safety and logistical information for the proper disposal of MRT67307 dihydrochloride, a potent inhibitor of ULK1/2, TBK1, and Salt-Inducible Kinases (SIKs).

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is a critical component of the experimental workflow. This guide offers procedural, step-by-step guidance to address operational questions regarding the safe disposal of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for understanding the compound's behavior and for making informed decisions on its handling and disposal.

PropertyValueSource
Molecular Weight 537.52 g/mol [1][2]
Formula C₂₆H₃₆N₆O₂·2HCl[2]
Purity ≥98%[2]
Solubility in Water Soluble to 20 mM[2]
Solubility in DMSO Soluble to 100 mM[2]
Storage Temperature Desiccate at room temperature[2]

Inhibitory Concentrations (IC₅₀)

The following table summarizes the in vitro inhibitory concentrations of this compound against various kinases, highlighting its potency and selectivity.

Target KinaseIC₅₀ (nM)Source
TBK119[1][3][4]
ULK238[1][3]
ULK145[1][3][4]
MARK1-427-52[1][3]
SIK267[1][3]
IKKε160[1][3][4]
NUAK1230[1][3]
SIK1250[1][3]
SIK3430[1][3]

Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. As a potent bioactive compound, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the solvents used (e.g., a high-density polyethylene container for DMSO or aqueous solutions).

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • List all solvents and their approximate concentrations present in the waste container.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocol: In Vitro Autophagy Inhibition Assay

The following is a detailed methodology for a key experiment involving this compound to assess its inhibitory effect on autophagy.

Objective: To determine the efficacy of this compound in blocking autophagy in a cell-based assay.

Materials:

  • Human cancer cell line (e.g., U2OS, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Autophagy inducer (e.g., rapamycin or starvation medium)

  • Lysis buffer

  • Primary antibodies (e.g., anti-LC3B, anti-p62)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Induce autophagy by adding rapamycin or replacing the medium with starvation medium, in the continued presence of the inhibitor.

    • Incubate for the desired time period (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and p62, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for LC3B-II/LC3B-I ratio and p62 levels to assess the inhibition of autophagy.

Signaling Pathway and Disposal Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and the logical workflow for its proper disposal.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Collection & Labeling cluster_2 Storage & Disposal A Unused Solid Compound D Collect in Designated Hazardous Waste Container A->D B Contaminated Solutions B->D C Contaminated Consumables C->D E Label with 'Hazardous Waste' & Chemical Name D->E F Store in Secure, Ventilated Area E->F G Contact EHS for Pickup F->G

Caption: Logical workflow for the proper disposal of this compound.

G MRT67307 Inhibition of Autophagy Pathway cluster_0 Autophagy Induction cluster_1 ULK1 Complex Activation cluster_2 Autophagosome Formation A Nutrient Starvation C ULK1/2 A->C B mTORC1 Inhibition B->C D ATG13 C->D E FIP200 C->E F Phagophore Nucleation C->F D->E G LC3-I to LC3-II Conversion F->G H Autophagosome Maturation G->H I MRT67307 I->C Inhibits

Caption: Inhibition of the ULK1/2 complex by MRT67307 blocks autophagy initiation.

References

Navigating the Safe Handling of MRT67307 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like MRT67307 dihydrochloride is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment.

This compound is a potent inhibitor of several kinases, including salt-inducible kinases (SIKs), ULK1, ULK2, TBK1, and IKKε.[1] Its biological activity necessitates careful handling to prevent unintended exposure. While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, the following guidelines are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.

Essential Safety Information

Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of the powdered compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes and dust.
Skin and Body Protection A fully buttoned lab coat.To prevent contamination of personal clothing.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.

Receiving and Storage

Upon receiving the compound, visually inspect the container for any signs of damage or leakage. This compound should be stored desiccated at room temperature.[1]

Preparation of Stock Solutions

Due to its powdered nature, weighing and preparing stock solutions of this compound requires particular care to avoid generating airborne dust.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Perform all work within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration. This compound is soluble in DMSO to at least 100 mM.[1]

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound Receiving Receiving and Visual Inspection Storage Store Desiccated at Room Temperature Receiving->Storage Preparation Solution Preparation (in Fume Hood) Storage->Preparation Handling Experimental Use (with full PPE) Preparation->Handling Waste_Collection Waste Segregation (Solid and Liquid) Handling->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal

Caption: A flowchart outlining the key steps for the safe handling of this compound from receipt to disposal.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform colleagues and the laboratory supervisor.

  • Decontaminate (if safe to do so): For small spills, trained personnel wearing appropriate PPE can cover the spill with an absorbent material, gently sweep it into a sealed container, and decontaminate the area with a suitable solvent.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, unused compound, and contaminated lab supplies, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste disposal procedures.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。